NNC 05-2090 hydrochloride
Description
Propriétés
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXPKKFSNMGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596210 | |
| Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184845-43-0 | |
| Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NNC 05-2090 hydrochloride BGT-1 selectivity
An In-depth Technical Guide on the BGT-1 Selectivity of NNC 05-2090 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of nipecotic acid and a known inhibitor of γ-aminobutyric acid (GABA) uptake.[1] It is distinguished from other GABA uptake inhibitors, such as tiagabine, by its moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT2).[2][3][4] While tiagabine is a highly selective and potent inhibitor of the GABA Transporter 1 (GAT-1), NNC 05-2090 exhibits a different pharmacological profile, with its primary action at BGT-1 and additional effects on other GABA transporters and monoamine systems.[1][3] This document provides a comprehensive overview of the BGT-1 selectivity of NNC 05-2090, presenting quantitative data, detailed experimental methodologies, and a visual representation of its transporter interaction profile. Its demonstrated anticonvulsant properties in animal models suggest that inhibition of non-GAT-1 transporters is a viable strategy for seizure control.[1][5]
Quantitative Pharmacology and Selectivity Profile
This compound has been characterized across various transporter subtypes using radioligand uptake and binding assays. The data consistently demonstrates a preferential, albeit moderate, inhibitory activity towards BGT-1 compared to the other GABA transporters (GAT-1, GAT-2, and GAT-3).
GABA Transporter Inhibition
The inhibitory potency of NNC 05-2090 is typically reported as either the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The compound is a potent inhibitor of mGAT2 (BGT-1) with a Kᵢ value of 1.4 µM, showing at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4.[3][4]
Table 1: Inhibitory Potency (Kᵢ) of NNC 05-2090 at Cloned GABA Transporters
| Transporter Subtype | Kᵢ (µM) | Species | Reference(s) |
|---|---|---|---|
| hBGT-1 (mGAT-2) | 1.4 | Human / Mouse | [2][3][5][6] |
| hGAT-3 (mGAT-4) | 15 | Human / Mouse | [2][5][6] |
| hGAT-1 (mGAT-1) | 19 | Human / Mouse | [2][5][6] |
| hGAT-2 (mGAT-3) | 41 | Human / Mouse |[2][5][6] |
Table 2: Inhibitory Potency (IC₅₀) of NNC 05-2090 at Cloned Transporters
| Transporter Subtype | IC₅₀ (µM) | Reference(s) |
|---|---|---|
| BGT-1 | 10.6 | [7][8][9] |
| GAT-3 | 22.51 | [7][9] |
| GAT-1 | 29.62 | [7][9] |
Off-Target Activity
In addition to its effects on GABA transporters, NNC 05-2090 displays affinity for other neurotransmitter systems, which may contribute to its overall pharmacological effect. It has notable inhibitory activity on monoamine transporters and binding affinity at adrenergic and dopaminergic receptors.[1][7][8][10]
Table 3: Off-Target Inhibitory Activity (IC₅₀) of NNC 05-2090
| Target | IC₅₀ (µM) | Reference(s) |
|---|---|---|
| α₁-Adrenergic Receptor | 0.266 | [1][2][5][6] |
| Dopamine Transporter (DAT) | 4.08 | [7][8][9][10] |
| Serotonin Transporter (SERT) | 5.29 | [7][8][9][10] |
| Noradrenaline Transporter (NET) | 7.91 | [7][8][9][10] |
| D₂-Dopamine Receptor | 1.632 |[1][2][5][6] |
Experimental Protocols
The quantitative data presented above were primarily derived from GABA uptake inhibition assays using either cultured cell lines stably expressing specific transporter subtypes or synaptosomal preparations.
GABA Uptake Inhibition Assay in Stably Transfected Cell Lines
This method allows for the precise characterization of an inhibitor's activity at a single, known transporter subtype.
-
Cell Lines: Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO) cells are commonly used.[3][4][8] These cells are stably transfected with the cDNA encoding one of the four cloned mouse (mGAT1-4) or human (hGAT-1, hGAT-2, hGAT-3, hBGT-1) GABA transporters.
-
Assay Procedure:
-
Cell Culture: Transfected cells are cultured to confluence in appropriate media.
-
Incubation: Cells are washed and pre-incubated in a buffer solution.
-
Inhibition: Varying concentrations of this compound are added to the cells, followed by a brief incubation period.
-
Uptake Measurement: A fixed concentration of radiolabeled [³H]-GABA is added, and the uptake reaction is allowed to proceed for a short period (typically minutes).
-
Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor. Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation.
[³H]-GABA Uptake Assay in Synaptosomes
This ex vivo method assesses the inhibitory effect of a compound on native transporters in a preparation of nerve terminals.
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions, such as the rat cerebral cortex or inferior colliculus, through a process of homogenization and differential centrifugation.[1]
-
Assay Procedure: The protocol is similar to the cell-based assay. Synaptosomes are incubated with [³H]-GABA and different concentrations of NNC 05-2090.[7][9] To isolate the activity of non-GAT-1 transporters, a highly potent and selective GAT-1 inhibitor (e.g., NNC 05-0711) can be included in the incubation mixture.[1]
-
Data Analysis: IC₅₀ values are calculated as described above. This method provides information on the compound's potency in a more physiologically relevant environment containing a mix of native transporter subtypes.
Visualizing the Selectivity Profile of NNC 05-2090
The following diagrams illustrate the inhibitory relationships and the experimental workflow described.
Caption: NNC 05-2090's preferential inhibition of BGT-1 over other GABA transporters.
Caption: A generalized workflow for determining GABA transporter inhibition constants.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of non-GAT-1 GABA transporters. Its selectivity profile, characterized by a clear preference for BGT-1 over GAT-1, GAT-2, and GAT-3, distinguishes it from classical inhibitors like tiagabine.[2][3][4] While its selectivity is moderate and it interacts with other neurotransmitter systems, its distinct profile has been instrumental in demonstrating the anticonvulsant potential of targeting BGT-1.[1] Further research and development of compounds with even higher selectivity for BGT-1 may lead to novel therapeutic strategies for neurological disorders such as epilepsy.[11]
References
- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
NNC 05-2090 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NNC 05-2090 hydrochloride, a potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1). This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant experimental workflows.
Chemical Properties and Identification
This compound is a synthetic compound belonging to the class of nipecotic acid derivatives. Its systematic IUPAC name is 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride. The primary CAS number for the hydrochloride salt is 184845-18-9, though the free base may be referenced by CAS number 184845-43-0.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 184845-18-9 | [1][2] |
| Alternate CAS | 184845-43-0 | [3][4] |
| Molecular Formula | C₂₇H₃₀N₂O₂・HCl | [1] |
| Molecular Weight | 451.01 g/mol | [1] |
| Physical Appearance | Waxy solid | |
| Purity | ≥98% | [1][5] |
| Solubility | Soluble to 100 mM in DMSO and to 13 mM in ethanol. | [1][3] |
| Storage | Desiccate at room temperature. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][5] By inhibiting BGT-1, this compound blocks the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an accumulation of GABA in the extracellular space, thereby enhancing and prolonging GABAergic neurotransmission. This enhanced inhibitory signaling is the basis for its observed anticonvulsant properties.[1]
Biological Activity and Selectivity
This compound exhibits a distinct selectivity profile for GABA transporters. It is most potent at inhibiting BGT-1, with progressively lower affinity for other GABA transporters. Additionally, it shows some off-target activity at adrenergic and dopaminergic receptors.
Table 2: In Vitro Biological Activity of this compound
| Target | Species | Assay | Value | Source(s) |
| hBGT-1 | Human | Kᵢ | 1.4 µM | [1] |
| hGAT-3 | Human | Kᵢ | 15 µM | [1] |
| hGAT-1 | Human | Kᵢ | 19 µM | [1] |
| hGAT-2 | Human | Kᵢ | 41 µM | [1] |
| [³H]GABA Uptake (Cortex) | Rat | IC₅₀ | 4.4 µM | [6] |
| [³H]GABA Uptake (Inferior Colliculus) | Rat | IC₅₀ | 2.5 µM | [6] |
| α₁-Adrenergic Receptor | - | IC₅₀ | 266 nM | [1] |
| D₂-Dopamine Receptor | - | IC₅₀ | 1632 nM | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
[³H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Cerebral cortex or inferior colliculus tissue from rats is homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.
-
GABA Uptake: [³H]GABA is added to the synaptosomal suspension to initiate the uptake reaction. The incubation is carried out at 37°C for a short period.
-
Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is calculated by non-linear regression analysis.
Anticonvulsant Activity in DBA/2 Mice
This in vivo model assesses the efficacy of a compound in preventing sound-induced (audiogenic) seizures in a genetically susceptible mouse strain.
Methodology:
-
Animal Model: DBA/2 mice, which are genetically prone to audiogenic seizures, are used.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at various doses. A control group receives a vehicle injection.
-
Seizure Induction: At the time of peak drug effect, mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a siren).
-
Observation: The mice are observed for the occurrence and severity of seizures, including wild running, clonic convulsions, and tonic hindlimb extension.
-
Data Analysis: The dose of this compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic extension) is determined as the median effective dose (ED₅₀).
Summary and Future Directions
This compound is a valuable research tool for investigating the role of BGT-1 in GABAergic neurotransmission and its implications in neurological disorders such as epilepsy. Its selectivity profile, while not absolute, allows for the pharmacological dissection of BGT-1 function from that of other GABA transporters. Future research may focus on the development of more potent and selective BGT-1 inhibitors based on the scaffold of NNC 05-2090, as well as further elucidation of the therapeutic potential of targeting this transporter for the treatment of a broader range of central nervous system disorders.
References
- 1. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. d-nb.info [d-nb.info]
- 4. Nnc-05-2090 Hydrochloride supplier | CAS 184845-43-0 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC 05-2090 Hydrochloride: A Technical Guide for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NNC 05-2090 hydrochloride, a valuable pharmacological tool in the study of epilepsy and the broader field of neuroscience. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to characterize its anticonvulsant properties.
Core Mechanism of Action: Modulation of GABAergic Neurotransmission
This compound is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, thereby enhancing GABAergic neurotransmission.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is a key factor in the pathophysiology of epilepsy.[1][3]
NNC 05-2090 functions by blocking GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][4] This inhibition leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in a greater inhibitory effect on neuronal firing.[1][2]
Unlike the selective GAT-1 inhibitor tiagabine, NNC 05-2090 exhibits a distinct profile, with a moderate selectivity for the betaine/GABA transporter (BGT-1), also known as mouse GAT2 (mGAT2) or human GAT-2.[5][6] It is proposed that the inhibition of non-GAT-1 transporters, particularly GAT-3 (mouse GAT4), is primarily responsible for its anticonvulsant actions.[5] The compound also shows some affinity for α1-adrenergic and D2-dopamine receptors, although at higher concentrations than for its primary targets.[5][7]
Quantitative Data on Receptor Binding and Efficacy
The following tables summarize the in vitro binding affinities and in vivo anticonvulsant efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Transporter/Receptor | Parameter | Value (µM) | Species/Tissue |
| GABA Transporters | |||
| [3H]GABA Uptake | IC50 | 4.4 ± 0.8 | Rat Cerebral Cortex Synaptosomes[5] |
| [3H]GABA Uptake (in presence of GAT-1 inhibitor) | IC50 | 2.5 ± 0.7 | Rat Inferior Colliculus Synaptosomes[5] |
| BGT-1 (mGAT2) | Ki | 1.4 | Mouse[6][7] |
| BGT-1 | IC50 | 10.6 | Not Specified[6] |
| GAT-1 | Ki | 19 | Human[7] |
| GAT-1 | IC50 | 29.62 | Not Specified[6] |
| GAT-2 | Ki | 41 | Human[7] |
| GAT-2 | IC50 | 45.29 | Not Specified[6] |
| GAT-3 | Ki | 15 | Human[7] |
| GAT-3 | IC50 | 22.51 | Not Specified[6] |
| Other Monoamine Transporters | |||
| Serotonin Transporter | IC50 | 5.29 | Not Specified[6] |
| Noradrenaline Transporter | IC50 | 7.91 | Not Specified[6] |
| Dopamine Transporter | IC50 | 4.08 | Not Specified[6] |
| Other Receptors | |||
| α1-adrenergic (Prazosin binding) | IC50 | 0.266 | Not Specified[6] |
| D2-dopamine (Spiperone binding) | IC50 | 1.632 | Not Specified[6] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound
| Seizure Model | Species | Endpoint | ED50 (µmol/kg, i.p.) |
| Sound-Induced Seizures | DBA/2 Mice | Tonic Convulsions | 6[5] |
| Sound-Induced Seizures | DBA/2 Mice | Clonic Convulsions | 19[5][6] |
| Maximal Electroshock (MES) | Mice | Tonic Hindlimb Extension | 73[5][6] |
| Amygdala Kindling | Rats | Reduced Seizure Severity (Grades 3-5) | Significant at 72-242 µmol/kg[5] |
| Amygdala Kindling | Rats | Reduced Afterdischarge Duration | Significant at 72-242 µmol/kg[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
In Vitro Protocol: [3H]GABA Uptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Sacrifice rats and rapidly dissect the cerebral cortex and/or inferior colliculus in ice-cold sucrose solution.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control.
-
To assess non-GAT-1 uptake, a selective GAT-1 inhibitor can be added to the incubation mixture.[5]
-
Initiate the uptake reaction by adding a known concentration of [3H]GABA.
-
Incubate for a short period (e.g., minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of NNC 05-2090.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [3H]GABA uptake) by non-linear regression analysis.
-
In Vivo Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[3][8]
-
Animals: Typically, adult male mice (e.g., CF-1 strain) or rats are used.[8]
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses to different groups of animals.[5]
-
Time to Peak Effect (TPE): Allow a predetermined time interval for the drug to be absorbed and reach its maximal effect in the brain.
-
Stimulation:
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[9]
-
Data Analysis: Calculate the ED50 value, the dose of the drug that protects 50% of the animals from the seizure endpoint, using probit analysis.
In Vivo Protocol: Sound-Induced Seizure Model
This model utilizes genetically susceptible animals, such as DBA/2 mice, that exhibit seizures in response to a loud auditory stimulus.[8]
-
Animals: Use audiogenic-susceptible Frings or DBA/2 mice at an age of peak sensitivity.[8]
-
Drug Administration: Administer this compound or vehicle (i.p.) at various doses.[5]
-
Acclimation and Stimulation:
-
Observation: Observe the animal for a characteristic sequence of convulsive behaviors: wild running, followed by clonic seizures, tonic seizures, and potentially respiratory arrest.
-
Endpoint: The presence or absence of the clonic and tonic seizure phases are the primary endpoints.
-
Data Analysis: Calculate the ED50 for the inhibition of each seizure component.[5]
In Vivo Protocol: Amygdala Kindling Model
Kindling is a model of chronic epilepsy where repeated, initially subconvulsive electrical stimulation of a brain region (like the amygdala) leads to the progressive development of generalized seizures.[3]
-
Surgery:
-
Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Allow for a post-operative recovery period.
-
-
Kindling Acquisition:
-
Deliver a brief, low-intensity electrical stimulus to the amygdala once or twice daily.
-
Observe and score the resulting behavioral seizure severity using a standardized scale (e.g., Racine's scale).
-
Continue stimulations until the animal consistently exhibits a fully generalized seizure (e.g., Stage 5 on Racine's scale).
-
-
Drug Testing:
-
Once an animal is stably kindled, administer a dose of this compound or vehicle (i.p.).[5]
-
At the TPE, deliver the electrical stimulus.
-
Record and analyze the key endpoints: seizure severity score and the afterdischarge duration (a measure of epileptiform activity recorded via EEG from the stimulating electrode).[5]
-
-
Data Analysis: Compare the seizure severity and afterdischarge duration in drug-treated versus vehicle-treated conditions using appropriate statistical tests (e.g., ANOVA, t-test).[5]
Preclinical Anticonvulsant Profile and Significance
NNC 05-2090 demonstrates a distinct anticonvulsant profile compared to selective GAT-1 inhibitors. It shows dose-dependent efficacy against sound-induced seizures in DBA/2 mice and tonic hindlimb extension in the MES test.[5] In the amygdala kindling model, a representation of focal epilepsy, NNC 05-2090 significantly reduces the severity of generalized seizures and the duration of afterdischarges at higher doses.[5]
The enhanced efficacy in the MES test and reduced efficacy against kindled seizures, when compared to selective GAT-1 inhibitors like tiagabine, suggests that inhibiting non-GAT-1 transporters (such as BGT-1 and GAT-3) produces a different spectrum of anticonvulsant activity.[5] This makes NNC 05-2090 an invaluable tool for researchers investigating the specific roles of different GABA transporter subtypes in the generation and propagation of seizures. By dissecting the contributions of BGT-1 and GAT-3, scientists can explore novel therapeutic targets for epilepsy, potentially leading to the development of drugs with improved efficacy and side-effect profiles for specific seizure types.
References
- 1. ovid.com [ovid.com]
- 2. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]
- 8. d-nb.info [d-nb.info]
- 9. biorxiv.org [biorxiv.org]
NNC 05-2090 Hydrochloride: A Technical Guide to its Discovery and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of NNC 05-2090 hydrochloride, a selective inhibitor of the Betaine/GABA Transporter 1 (BGT-1). This document details the initial research leading to its identification, its in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction: The Quest for Novel GABAergic Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is maintained by a family of GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the Betaine/GABA Transporter 1 (BGT-1). While GAT-1 has been a primary target for the development of anticonvulsant drugs, such as tiagabine, interest has grown in exploring the therapeutic potential of modulating other GAT subtypes.
The discovery of this compound emerged from a research initiative aimed at identifying novel GABA uptake inhibitors with a pharmacological profile distinct from the GAT-1 selective inhibitors. This endeavor led to the identification of a series of nipecotic acid derivatives, with NNC 05-2090 emerging as a potent and selective inhibitor of the BGT-1 transporter, also known as the mouse GABA transporter type 2 (mGAT2).[1][2]
Discovery and History
NNC 05-2090, chemically known as 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol, was first described in the scientific literature in 1997 by researchers at Novo Nordisk.[1][2] It was identified as a novel derivative of nipecotic acid, a known GABA uptake inhibitor. The development of NNC 05-2090 was part of a broader effort to explore the structure-activity relationships of nipecotic acid analogs with the goal of achieving selectivity for different GABA transporter subtypes.
Initial studies characterized NNC 05-2090 as a potent inhibitor of GABA uptake in synaptosomal preparations from rat cerebral cortex and inferior colliculus.[1] Subsequent research using stably transfected baby hamster kidney (BHK) cells expressing the four cloned mouse GABA transporters (mGAT1-mGAT4) confirmed its selectivity for mGAT2 (BGT-1).[2] This discovery was significant as NNC 05-2090 was one of the first compounds to exhibit marked selectivity for the BGT-1 transporter, providing a valuable pharmacological tool to investigate the physiological roles of this specific transporter.
Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology: Transporter and Receptor Binding Affinities
The inhibitory activity of NNC 05-2090 has been quantified against various GABA transporters and other neurotransmitter receptors. The data, summarized in the tables below, highlight its selectivity for the BGT-1 transporter.
| GABA Transporter Inhibition | |
| Transporter | Ki (μM) |
| hBGT-1 (human) | 1.4[3] |
| mGAT2 (mouse) | 1.4 ± 0.3[2] |
| hGAT-1 (human) | 19[3] |
| hGAT-3 (human) | 15[3] |
| hGAT-2 (human) | 41[3] |
| Receptor and Transporter Binding Affinity | |
| Target | IC50 (nM) |
| α1-Adrenergic Receptor | 266[1] |
| D2 Dopamine Receptor | 1632[1] |
In Vivo Pharmacology: Anticonvulsant Activity
The anticonvulsant properties of NNC 05-2090 have been evaluated in several rodent models of epilepsy. The compound has demonstrated efficacy in preventing seizures induced by various stimuli.
| Anticonvulsant Activity | ||
| Animal Model | Seizure Type | ED50 (μmol/kg, i.p.) |
| DBA/2 Mice | Sound-induced tonic convulsions | 6[1] |
| DBA/2 Mice | Sound-induced clonic convulsions | 19[1] |
| Mice | Maximal Electroshock (MES) | 73[1] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
[3H]-GABA Uptake Assay in Stably Transfected BHK Cells
This assay was crucial for determining the selectivity of NNC 05-2090 for the different GABA transporter subtypes.
Objective: To measure the inhibition of [3H]-GABA uptake by NNC 05-2090 in cells individually expressing each of the four mouse GABA transporters (mGAT1-mGAT4).
Methodology:
-
Cell Culture: Baby hamster kidney (BHK) cells were stably transfected with the cDNA encoding for each of the four mouse GABA transporters.
-
Assay Procedure:
-
Transfected cells were plated in 24-well plates.
-
Cells were washed with a Krebs-Ringer-HEPES buffer.
-
Cells were pre-incubated with various concentrations of NNC 05-2090 or vehicle.
-
[3H]-GABA was added to initiate the uptake reaction.
-
After a defined incubation period, the uptake was terminated by washing the cells with ice-cold buffer.
-
The cells were lysed, and the amount of radioactivity was determined by liquid scintillation counting.
-
-
Data Analysis: The concentration of NNC 05-2090 that inhibited 50% of the specific [3H]-GABA uptake (IC50) was calculated. Ki values were then determined using the Cheng-Prusoff equation.
[3H]-GABA Uptake Assay in Synaptosomes
This assay was used to assess the overall inhibitory effect of NNC 05-2090 on GABA uptake in a more physiologically relevant preparation.
Objective: To measure the inhibition of [3H]-GABA uptake by NNC 05-2090 in synaptosomal preparations from rat brain regions.
Methodology:
-
Synaptosome Preparation: Synaptosomes were prepared from the cerebral cortex and inferior colliculus of rats by differential centrifugation.
-
Assay Procedure:
-
Synaptosomes were resuspended in a physiological buffer.
-
Aliquots of the synaptosomal suspension were pre-incubated with various concentrations of NNC 05-2090.
-
[3H]-GABA was added to start the uptake.
-
The reaction was stopped by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by scintillation counting.
-
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.
In Vivo Anticonvulsant Testing
These studies in animal models were essential to establish the therapeutic potential of NNC 05-2090.
Objective: To determine the dose-dependent anticonvulsant effects of NNC 05-2090 in established rodent models of epilepsy.
Methodology:
-
Animal Models:
-
DBA/2 Mice: These mice are genetically susceptible to sound-induced (audiogenic) seizures.
-
Maximal Electroshock (MES) Test in Mice: This is a standard model for generalized tonic-clonic seizures.
-
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction and Observation:
-
In DBA/2 mice, seizures were induced by a high-intensity acoustic stimulus. The animals were observed for the occurrence of clonic and tonic convulsions.
-
In the MES test, seizures were induced by delivering an electrical stimulus through corneal electrodes. The presence or absence of a tonic hindlimb extension was recorded.
-
-
Data Analysis: The dose of NNC 05-2090 that protected 50% of the animals from seizures (ED50) was calculated using probit analysis.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of NNC 05-2090 is the inhibition of the BGT-1 transporter. By blocking BGT-1, NNC 05-2090 increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This leads to a greater activation of both synaptic and extrasynaptic GABAA and GABAB receptors, resulting in increased neuronal inhibition and a reduction in neuronal excitability. This enhanced inhibitory tone is believed to be the basis for its anticonvulsant effects.
Caption: Mechanism of action of NNC 05-2090.
Synthesis of this compound
Conclusion and Future Directions
This compound was a pioneering pharmacological tool that enabled the specific investigation of the BGT-1 transporter. Its discovery demonstrated that it is possible to achieve selectivity for different GABA transporter subtypes, opening up new avenues for the development of novel therapeutics for neurological disorders such as epilepsy. While NNC 05-2090 itself has not progressed to clinical use, the insights gained from its study continue to inform the design and development of new BGT-1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area may focus on elucidating the precise role of BGT-1 in different brain regions and disease states, and on developing BGT-1-targeted therapies for a range of neurological and psychiatric conditions.
References
- 1. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. US4179569A - N-(4-piperidinyl)-N-phenylamides - Google Patents [patents.google.com]
NNC 05-2090 Hydrochloride: A Technical Guide on its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC 05-2090 hydrochloride is a potent small molecule inhibitor of the γ-aminobutyric acid (GABA) uptake system, demonstrating moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2). Its activity as an anticonvulsant has been demonstrated in various preclinical models, highlighting its potential as a therapeutic agent for neurological disorders characterized by GABAergic dysfunction, such as epilepsy. This technical guide provides a comprehensive overview of the molecular structure, formula, and pharmacological properties of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.
Molecular Structure and Formula
This compound is a carbazole derivative with a piperidinol moiety.
-
Molecular Formula: C₂₇H₃₀N₂O₂·HCl
-
IUPAC Name: 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride[1]
-
CAS Number: 184845-18-9
The chemical structure of this compound is characterized by a central piperidinol ring linked to a carbazole group via a propyl chain and substituted with a methoxyphenyl group.
Physicochemical and Pharmacological Properties
This compound is a white to off-white solid. Its solubility has been reported in dimethyl sulfoxide (DMSO) and ethanol. The key pharmacological data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 451.01 g/mol | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 13 mM in ethanol | |
| Storage | Desiccate at room temperature |
Table 2: In Vitro Pharmacological Activity - Inhibition of GABA Transporters
| Target | Inhibition Constant (Kᵢ) | IC₅₀ | Species | Reference |
| hBGT-1 | 1.4 µM | - | Human | |
| hGAT-1 | 19 µM | - | Human | |
| hGAT-2 | 41 µM | - | Human | |
| hGAT-3 | 15 µM | - | Human | |
| BGT-1 | - | 10.6 µM | Not Specified | [2] |
| [³H]GABA Uptake (Cerebral Cortex Synaptosomes) | - | 4.4 ± 0.8 µM | Rat | [1] |
| [³H]GABA Uptake (Inferior Colliculus Synaptosomes) | - | 2.5 ± 0.7 µM | Rat | [1] |
Table 3: In Vitro Pharmacological Activity - Other Receptor Affinities
| Target | IC₅₀ | Reference |
| α₁-adrenergic receptor | 266 nM | [1] |
| D₂ dopamine receptor | 1632 nM | [1] |
Table 4: In Vivo Anticonvulsant Activity
| Animal Model | Effect | ED₅₀ | Reference |
| Sound-induced tonic convulsions in DBA/2 mice | Inhibition | 6 µmol/kg | [1] |
| Sound-induced clonic convulsions in DBA/2 mice | Inhibition | 19 µmol/kg | [1] |
| Maximal electroshock (MES) test | Antagonism of tonic hindlimb extension | 73 µmol/kg | [1] |
Mechanism of Action: Inhibition of GABAergic Signaling
The primary mechanism of action of this compound is the inhibition of GABA transporters, with a moderate selectivity for BGT-1.[3] GABA is the main inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells by GABA transporters (GATs and BGT-1).[4][5] By blocking these transporters, this compound increases the extracellular concentration of GABA, thereby prolonging its inhibitory effect on postsynaptic neurons.[3] This enhancement of GABAergic neurotransmission is believed to be the basis for its anticonvulsant properties.[6]
References
- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the betaine/GABA transporter (BGT-1/GAT2) for the control of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC 05-2090 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
This document provides a comprehensive technical overview of NNC 05-2090 hydrochloride, a valuable pharmacological tool for researchers in neuroscience, epilepsy, and neuropathic pain. This guide is intended for scientists and drug development professionals, offering detailed information on its mechanism of action, key experimental data, and established research protocols.
Core Compound Properties
This compound is a potent and selective inhibitor of the GABA transporter 2 (GAT-2), also known as the betaine/GABA transporter 1 (BGT-1).[1][2][3] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases GABAergic tone, leading to its observed anticonvulsant and antiallodynic effects.[4]
| Property | Value |
| Chemical Name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride |
| Synonyms | NNC05-2090, NNC 05 2090 |
| CAS Number | 184845-43-0 (free base), 184845-18-9 (hydrochloride) |
| Molecular Formula | C₂₇H₃₀N₂O₂ · HCl |
| Molecular Weight | 451.01 g/mol |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 13 mM) |
| Storage | Store at room temperature, desiccated. |
Mechanism of Action and Signaling Pathway
This compound exerts its primary effect by inhibiting the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This action is predominantly mediated through the blockade of the GAT-2/BGT-1 transporter. The resulting increase in extracellular GABA concentration enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to a more pronounced inhibitory postsynaptic potential (IPSP) and a general dampening of neuronal excitability.
Figure 1: Mechanism of action of this compound.
Pharmacological Data
This compound exhibits a distinct selectivity profile for various neurotransmitter transporters and receptors. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Transporter and Receptor Binding Affinity
| Target | Species | Assay Type | Value (IC₅₀/Kᵢ) |
| mGAT-2 (BGT-1) | Mouse | Kᵢ | 1.4 µM |
| hBGT-1 | Human | Kᵢ | 1.4 µM |
| hGAT-1 | Human | Kᵢ | 19 µM |
| hGAT-2 | Human | Kᵢ | 41 µM |
| hGAT-3 | Human | Kᵢ | 15 µM |
| BGT-1 | - | IC₅₀ | 10.6 µM |
| Serotonin Transporter | - | IC₅₀ | 5.29 µM |
| Noradrenaline Transporter | - | IC₅₀ | 7.91 µM |
| Dopamine Transporter | - | IC₅₀ | 4.08 µM |
| α₁-adrenergic Receptor | - | IC₅₀ | 266 nM |
| D₂ Receptor | - | IC₅₀ | 1632 nM |
In Vitro GABA Uptake Inhibition
| Tissue/Cell Type | Species | Assay Parameter | Value (IC₅₀) |
| Cortical Synaptosomes | Rat | [³H]GABA Uptake | 4.4 µM |
In Vivo Anticonvulsant Activity
| Seizure Model | Animal Model | Administration | Efficacy (ED₅₀) |
| Sound-Induced Tonic Convulsions | DBA/2 Mice | i.p. | 19 µmol/kg |
| Sound-Induced Clonic Convulsions | DBA/2 Mice | i.p. | 26 µmol/kg |
| Maximal Electroshock (MES) | Mice | i.p. | 73 µmol/kg |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with this compound.
[³H]GABA Uptake Assay in Rat Synaptosomes
This protocol outlines the procedure for measuring the inhibition of GABA reuptake in isolated nerve terminals.
Figure 2: Workflow for the [³H]GABA uptake assay.
Materials:
-
Freshly prepared rat cortical synaptosomes
-
Krebs-Ringer buffer (pH 7.4)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound stock solution
-
Vehicle control (e.g., DMSO or saline)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of rats using standard differential centrifugation methods.
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a known concentration of [³H]GABA.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Termination of Uptake: The reaction is rapidly terminated by vacuum filtration through glass fiber filters. This separates the synaptosomes (containing internalized [³H]GABA) from the incubation medium.
-
Washing: The filters are immediately washed with ice-cold buffer to remove any non-specifically bound or extracellular [³H]GABA.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake is calculated and compared between the control and NNC 05-2090-treated groups. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the compound.
Sound-Induced Seizure Model in DBA/2 Mice
This model is used to assess the anticonvulsant efficacy of compounds against reflex seizures.[5][6]
Materials:
-
DBA/2 mice (typically 21-28 days old, when susceptibility to audiogenic seizures is maximal)[5]
-
A sound-proof chamber equipped with a sound source (e.g., a bell or speaker) capable of producing a high-intensity acoustic stimulus (e.g., 100-120 dB).[5]
-
This compound solution for injection
-
Vehicle control for injection
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the acoustic stimulus.
-
Acoustic Stimulation: Place a single mouse in the sound-proof chamber. After a brief habituation period, present the acoustic stimulus for a fixed duration (e.g., 60 seconds).
-
Observation: Observe the mouse for the occurrence and severity of seizures, which typically progress through a sequence of wild running, clonic seizures, and tonic-clonic seizures.
-
Scoring: Score the seizure severity based on a predefined scale. The primary endpoint is often the presence or absence of tonic-clonic seizures.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose of this compound. Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure endpoint.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used model to evaluate the ability of a compound to prevent the spread of seizures.[7][8][9][10][11]
Materials:
-
Male CF-1 or C57BL/6 mice[9]
-
An electroshock apparatus with corneal electrodes
-
0.5% tetracaine hydrochloride solution (for local anesthesia)[9]
-
0.9% saline solution[9]
-
This compound solution for injection
-
Vehicle control for injection
Procedure:
-
Drug Administration: Administer this compound or vehicle to groups of mice at various doses and time points.
-
Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia. Then, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[9]
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[9]
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES seizure.
-
Endpoint Assessment: An animal is considered protected if the tonic hindlimb extension is abolished.[9]
-
Data Analysis: Calculate the percentage of mice protected at each dose. Determine the ED₅₀ value at the time of peak effect.
Suppliers
This compound for research use can be obtained from various reputable suppliers, including:
-
MedChemExpress
-
Tocris Bioscience (a Bio-Techne brand)
-
R&D Systems (a Bio-Techne brand)
-
APExBIO
-
BOC Sciences
-
Santa Cruz Biotechnology
Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.
Conclusion
This compound is a well-characterized and valuable research tool for investigating the role of the GAT-2/BGT-1 transporter in various physiological and pathological processes. Its demonstrated anticonvulsant and antiallodynic properties make it particularly relevant for studies in epilepsy and neuropathic pain. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. As with any research compound, it is essential to carefully design experiments, use appropriate controls, and adhere to all laboratory safety guidelines.
References
- 1. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols for NNC 05-2090 Hydrochloride In Vivo Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of NNC 05-2090 hydrochloride in mice. This document outlines effective dosages, experimental protocols, and the underlying mechanism of action based on preclinical studies.
Introduction
This compound is a potent inhibitor of GABA uptake, demonstrating activity against the β-GABA transporter (BGT-1) and mouse GABA transporter 2 (mGAT2).[1] It exhibits anticonvulsant properties and has been investigated for its potential in neurological disorders such as epilepsy and in the alleviation of neuropathic pain.[1] These notes are intended to facilitate the design and execution of in vivo studies in mice.
Mechanism of Action
This compound primarily functions by inhibiting the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system. By blocking GABA transporters, specifically those other than GAT-1, it increases the concentration of GABA in the synaptic cleft.[2][3] This enhancement of GABAergic neurotransmission leads to its anticonvulsant and antinociceptive effects. The primary targets are thought to be GAT-3 (mouse GAT4) and BGT-1 (mouse GAT2).[2][4]
In Vivo Dosages in Mice
The effective dosage of this compound in mice varies depending on the experimental model and the desired endpoint. The following table summarizes the reported dosages.
| Experimental Model | Mouse Strain | Administration Route | Dosage (ED50) | Dosage (Specific Doses) | Effect | Reference |
| Maximal Electroshock (MES) | Not Specified | Intraperitoneal (i.p.) | 73 µmol/kg | - | Protection against tonic hindlimb extension | [1][2][5] |
| Sound-Induced Seizures | DBA/2 | Intraperitoneal (i.p.) | 19 µmol/kg (tonic) | - | Protection against tonic and clonic convulsions | [1][2] |
| Sound-Induced Seizures | DBA/2 | Intraperitoneal (i.p.) | 26 µmol/kg (clonic) | - | Protection against tonic and clonic convulsions | [1] |
| Partial Sciatic Nerve Ligation (PSL) | Not Specified | Intraperitoneal (i.p.) | - | 0.01, 0.1, 0.3 mg/kg | Reversal of mechanical allodynia | [1] |
| Partial Sciatic Nerve Ligation (PSL) | Not Specified | Intrathecal (i.t.) | - | 0.01, 0.1, 0.3 mg/kg | Reversal of mechanical allodynia | [1] |
Experimental Protocols
Preparation of this compound Solution
For in vivo experiments, it is recommended to prepare fresh solutions of this compound on the day of use.[1]
-
Vehicle: While the specific vehicle used in the cited studies is not always detailed, a common approach for similar compounds is to dissolve them in a vehicle such as saline (0.9% NaCl), potentially with a small amount of a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of the solubilizing agent should be kept low and consistent across all experimental groups, including the vehicle control.
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
If necessary, dissolve in a minimal amount of a suitable solvent (e.g., DMSO).
-
Bring the solution to the final volume with sterile saline.
-
Ensure the solution is clear and free of precipitation. Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified.[1]
-
Administration Protocol
The primary route of administration for systemic effects is intraperitoneal (i.p.) injection. For targeted effects on the spinal cord, intrathecal (i.t.) injection can be used.
Anticonvulsant Activity Assessment (Maximal Electroshock Model)
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
-
Animals: Use an appropriate strain of mice.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Testing: At the time of peak drug effect (which should be determined in preliminary studies, often 30-60 minutes post-injection), induce a seizure by delivering a short electrical stimulus through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
Antiallodynic Activity Assessment (Neuropathic Pain Model)
This protocol assesses the ability of this compound to reverse mechanical allodynia, a common symptom of neuropathic pain.
-
Model Induction: Induce neuropathic pain using a model such as partial sciatic nerve ligation (PSL). Allow sufficient time for the development of allodynia (typically several days to two weeks).
-
Baseline Measurement: Before drug administration, measure the baseline mechanical sensitivity using von Frey filaments.
-
Drug Administration: Administer this compound or vehicle via the desired route (i.p. or i.t.).
-
Post-treatment Measurement: At various time points after administration, re-assess mechanical sensitivity to determine the effect of the compound and its duration of action.
-
Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an antiallodynic effect.
Important Considerations
-
Pharmacokinetics: The time to peak effect and duration of action should be determined for the specific animal strain and experimental conditions being used.
-
Off-target Effects: NNC 05-2090 has shown some affinity for α1-adrenergic and D2-dopamine receptors, although at higher concentrations than for its primary targets.[2][4] Researchers should be aware of potential off-target effects, especially at higher doses.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines, researchers can effectively design and implement in vivo studies to investigate the therapeutic potential of this compound in mouse models of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. | BioWorld [bioworld.com]
- 5. This compound | 184845-18-9 [chemicalbook.com]
Application Notes and Protocols for NNC 05-2090 Hydrochloride in the Sciatic Nerve Ligation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. The sciatic nerve ligation model is a widely utilized preclinical model to simulate neuropathic pain and investigate potential analgesic compounds. NNC 05-2090 hydrochloride, a potent gamma-aminobutyric acid (GABA) uptake inhibitor, has demonstrated efficacy in alleviating mechanical allodynia in this model. These application notes provide a detailed protocol for utilizing this compound in the partial sciatic nerve ligation (pSNL) model in rodents, along with relevant data and a depiction of the underlying signaling pathway.
Mechanism of Action
This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2] In the context of neuropathic pain following sciatic nerve injury, there is a documented reduction in the synthesis and availability of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4] This decrease in GABAergic inhibition in the spinal cord dorsal horn is a key contributor to the development of pain hypersensitivity.[3][4] By blocking GABA transporters, this compound increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing inhibitory signaling and counteracting the hyperexcitability of neurons that underlies neuropathic pain.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities of this compound and its in vivo efficacy in a murine partial sciatic nerve ligation model.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][5]
| Transporter/Receptor | Species | Parameter | Value (µM) |
| hBGT-1 (mGAT-2) | Human | Ki | 1.4 |
| hGAT-3 | Human | Ki | 15 |
| hGAT-1 | Human | Ki | 19 |
| hGAT-2 | Human | Ki | 41 |
| BGT-1 | Rat | IC50 | 10.6 |
| GAT-1 | Rat | IC50 | 29.62 |
| GAT-2 | Rat | IC50 | 45.29 |
| GAT-3 | Rat | IC50 | 22.51 |
| Serotonin Transporter | Rat | IC50 | 5.29 |
| Noradrenaline Transporter | Rat | IC50 | 7.91 |
| Dopamine Transporter | Rat | IC50 | 4.08 |
| α1-adrenoceptor | - | IC50 | 0.266 |
| D2-receptor | - | IC50 | 1.632 |
Table 2: In Vivo Efficacy of this compound in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice [1]
| Administration Route | Dose (mg/kg) | Effect |
| Intraperitoneal (i.p.) | 0.01 | Reversal of mechanical allodynia |
| Intraperitoneal (i.p.) | 0.1 | Reversal of mechanical allodynia |
| Intraperitoneal (i.p.) | 0.3 | Reversal of mechanical allodynia |
| Intrathecal (i.t.) | 0.01 | Reversal of mechanical allodynia |
| Intrathecal (i.t.) | 0.1 | Reversal of mechanical allodynia |
| Intrathecal (i.t.) | 0.3 | Reversal of mechanical allodynia |
Experimental Protocols
Partial Sciatic Nerve Ligation (pSNL) Surgery
This protocol describes the induction of neuropathic pain through partial ligation of the sciatic nerve in rodents.[6][7]
Materials:
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
7-0 silk or nylon suture
-
Antiseptic solution and sterile gauze
-
Heating pad
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave and sterilize the skin on the lateral aspect of the thigh of the hind limb designated for surgery.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a 7-0 suture, tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.
-
Ensure that the ligature is secure but does not completely transect the nerve.
-
Close the muscle layer and skin with appropriate sutures or wound clips.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Post-operative analgesics should be administered as per institutional guidelines.
-
Allow a recovery period of 7-14 days for the development of stable neuropathic pain behaviors before commencing drug treatment.
Administration of this compound and Behavioral Testing
This protocol outlines the administration of this compound and the subsequent assessment of mechanical allodynia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO)
-
Injection syringes and needles (for intraperitoneal or intrathecal administration)
-
Von Frey filaments
-
Testing apparatus with an elevated mesh floor
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 0.01, 0.1, and 0.3 mg/kg).
-
Animal Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before each testing session.
-
Baseline Measurement: Before drug administration, establish a baseline measurement of mechanical sensitivity using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The lowest force that elicits a consistent withdrawal is the paw withdrawal threshold (PWT).
-
Drug Administration: Administer this compound or vehicle via the desired route (intraperitoneal or intrathecal).
-
Post-treatment Measurements: Assess the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the drug's effect.
-
Data Analysis: Compare the PWTs of the drug-treated group to the vehicle-treated group at each time point using appropriate statistical methods. An increase in the PWT in the treated group indicates an anti-allodynic effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in alleviating neuropathic pain and the experimental workflow.
Caption: Signaling pathway of this compound in neuropathic pain.
Caption: Experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of spinal GABA inhibition as a therapeutic target for chronic neuropathic pain: from transplantation to physical exercise - Senba - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
- 7. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
Application Notes and Protocols for NNC 05-2090 Hydrochloride in [3H]GABA Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 05-2090 hydrochloride is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, demonstrating moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1). As GABA is the primary inhibitory neurotransmitter in the central nervous system, its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism of significant interest for the development of therapeutics for neurological disorders such as epilepsy. This compound serves as a critical pharmacological tool for investigating the role of BGT-1 and other GABA transporters in both physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in [3H]GABA uptake assays, a standard method for characterizing the potency and selectivity of GABA transporter inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various neurotransmitter transporters. The following table summarizes its reported IC50 and Ki values, providing a clear overview of its potency and selectivity profile.
| Target Transporter | Parameter | Value (µM) | Species/System | Reference(s) |
| BGT-1 (mGAT-2) | Ki | 1.4 | human | [1] |
| BGT-1 | IC50 | 10.6 | Not Specified | [2][3] |
| GAT-1 | IC50 | 29.62 | Not Specified | [2] |
| GAT-1 | Ki | 19 | human | [1] |
| GAT-2 | IC50 | 45.29 | Not Specified | [2] |
| GAT-2 | Ki | 41 | human | [1] |
| GAT-3 | IC50 | 22.51 | Not Specified | [2] |
| GAT-3 | Ki | 15 | human | [1] |
| Serotonin Transporter (SERT) | IC50 | 5.29 | CHO cells | [4] |
| Noradrenaline Transporter (NET) | IC50 | 7.91 | CHO cells | [4] |
| Dopamine Transporter (DAT) | IC50 | 4.08 | CHO cells | [4] |
| [3H]GABA Uptake (Rat Cortex Synaptosomes) | IC50 | 4.4 | Rat | [2][5] |
| [3H]GABA Uptake (Rat Inferior Colliculus Synaptosomes) | IC50 | 2.5 | Rat | [2][5] |
This table consolidates data from multiple sources. Experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: [3H]GABA Uptake Assay in Rat Brain Synaptosomes
This protocol describes the procedure for measuring the inhibition of [3H]GABA uptake by this compound in a crude synaptosomal preparation from the rat cerebral cortex.
Materials and Reagents:
-
This compound
-
[3H]GABA (specific activity: >30 Ci/mmol)
-
Male Wistar rats (200-250 g)
-
Sucrose solution (0.32 M), ice-cold
-
Krebs-Henseleit buffer (pH 7.4) containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, and 2.5 mM CaCl2.
-
Scintillation fluid
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Homogenizer (glass-Teflon)
-
Refrigerated centrifuge
-
Water bath or incubator
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Preparation of Synaptosomes:
-
Euthanize rats according to approved animal welfare protocols.
-
Rapidly dissect the cerebral cortex and place it in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Henseleit buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
[3H]GABA Uptake Assay:
-
Dilute the synaptosomal suspension to a final protein concentration of 0.1-0.2 mg/mL in Krebs-Henseleit buffer.
-
Prepare serial dilutions of this compound in Krebs-Henseleit buffer.
-
In a 96-well plate or microcentrifuge tubes, add 50 µL of the synaptosomal suspension.
-
Add 25 µL of the this compound dilutions or vehicle (for total uptake) to the respective wells. For non-specific uptake, use a high concentration of a non-labeled GAT inhibitor like tiagabine (1 mM).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding 25 µL of [3H]GABA (final concentration ~10-50 nM) to each well.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass-fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Krebs-Henseleit buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the uptake in the presence of this compound as a percentage of the control (vehicle) specific uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for a [3H]GABA uptake assay using synaptosomes.
Signaling Pathway
Caption: Inhibition of GABA reuptake by this compound.
Disclaimer
This application note is intended for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for NNC 05-2090 Hydrochloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 05-2090 hydrochloride is a pharmacological tool used in neuroscience research. Contrary to any misconception, it is not a T-type calcium channel blocker but a potent inhibitor of γ-aminobutyric acid (GABA) uptake, with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2][3] By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the extracellular concentration of this primary inhibitory neurotransmitter, thereby enhancing GABAergic signaling. This property makes it a valuable compound for studying the role of GABA transporters in various physiological and pathological processes, including epilepsy and other neurological disorders.[1][2][4]
These application notes provide detailed protocols for the use of this compound in electrophysiological recordings, specifically using the whole-cell patch-clamp technique to investigate its effects on GABA-mediated currents.
Data Presentation
Pharmacological Profile of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound at various GABA transporters and its affinity for other receptors.
Table 1: Inhibitory Potency of NNC 05-2090 at Human GABA Transporters
| Transporter | Parameter | Value (µM) |
| hBGT-1 | Kᵢ | 1.4 |
| hGAT-3 | Kᵢ | 15 |
| hGAT-1 | Kᵢ | 19 |
| hGAT-2 | Kᵢ | 41 |
Data sourced from Tocris Bioscience and R&D Systems.[3]
Table 2: IC₅₀ Values of NNC 05-2090 for GABA Uptake and Off-Target Binding
| Target | Species/Tissue | Parameter | Value (µM) |
| [³H]GABA Uptake | Rat Cortex Synaptosomes | IC₅₀ | 4.4 |
| [³H]GABA Uptake | Rat Inferior Colliculus Synaptosomes | IC₅₀ | 2.5 |
| BGT-1 | Not Specified | IC₅₀ | 10.6 |
| GAT-1 | Not Specified | IC₅₀ | 29.62 |
| GAT-2 | Not Specified | IC₅₀ | 45.29 |
| GAT-3 | Not Specified | IC₅₀ | 22.51 |
| Serotonin Transporter | Not Specified | IC₅₀ | 5.29 |
| Noradrenaline Transporter | Not Specified | IC₅₀ | 7.91 |
| Dopamine Transporter | Not Specified | IC₅₀ | 4.08 |
| α₁-adrenoceptor | Not Specified | IC₅₀ | 0.266 |
| D₂-receptor | Not Specified | IC₅₀ | 1.632 |
Data compiled from MedChemExpress, R&D Systems, and Tocris Bioscience.[1][3]
Physicochemical Properties and Stock Solution Preparation
Table 3: Properties and Storage of this compound
| Property | Value |
| Molecular Weight | 451.00 g/mol |
| Formula | C₂₇H₃₁ClN₂O₂ |
| Appearance | Light yellow to yellow solid |
| Solubility | DMSO: up to 100 mM, Ethanol: up to 13 mM |
| Storage | Store at 4°C, sealed and away from moisture. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Data sourced from MedChemExpress.[1]
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Cell-Based Assays Using NNC 05-2090 Hydrochloride on CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC 05-2090 hydrochloride is a potent inhibitor of the GABA transporter, showing moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT2).[1][2] Its ability to modulate GABAergic neurotransmission makes it a valuable tool for studying the physiological roles of BGT-1 and for investigating potential therapeutic applications in neurological disorders such as epilepsy.[2] This document provides detailed protocols for utilizing this compound in cell-based assays with Chinese Hamster Ovary (CHO) cells engineered to express the BGT-1 transporter.
These protocols will guide researchers through the establishment of a stable BGT-1 expressing CHO cell line, and the subsequent use of this cell line in functional assays to characterize the inhibitory activity of this compound. The assays described include a [³H]GABA uptake assay to determine inhibitory potency, a cell viability assay to assess cytotoxicity, and a membrane potential assay to investigate the functional consequences of transporter inhibition.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory constants (IC₅₀ and Kᵢ) of this compound against various human and murine GABA transporters. This data is crucial for designing experiments and interpreting results.
| Transporter | Species | Parameter | Value (µM) |
| BGT-1 (mGAT2) | Human | Kᵢ | 1.4[1] |
| BGT-1 | - | IC₅₀ | 10.6[2] |
| GAT-1 | Human | Kᵢ | 19[1] |
| GAT-1 | - | IC₅₀ | 29.62[2] |
| GAT-2 | Human | Kᵢ | 41[1] |
| GAT-2 | - | IC₅₀ | 45.29[2] |
| GAT-3 | Human | Kᵢ | 15[1] |
| GAT-3 | - | IC₅₀ | 22.51[2] |
This compound also exhibits affinity for other receptors, which should be considered when analyzing off-target effects.
| Receptor | Parameter | Value (nM) |
| α₁-adrenergic | IC₅₀ | 266[1] |
| D₂-dopamine | IC₅₀ | 1632[1] |
Experimental Protocols
Generation of a Stable BGT-1 Expressing CHO Cell Line
This protocol describes the generation of a CHO cell line that constitutively expresses the BGT-1 transporter. This is a prerequisite for conducting specific functional assays.
Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable BGT-1 CHO cell line.
Materials:
-
CHO-K1 cells
-
Complete culture medium (e.g., Ham's F-12 with 10% FBS)
-
Expression vector containing the coding sequence for human BGT-1 and a selectable marker (e.g., neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Selection antibiotic (e.g., G418)
-
96-well and 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Maintain CHO-K1 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
One day before transfection, seed CHO-K1 cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After 48 hours, passage the transfected cells into a larger flask containing complete culture medium supplemented with the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418). The optimal concentration should be determined beforehand by generating a kill curve with non-transfected CHO-K1 cells.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain the selective pressure.
-
Continue the selection for 1-2 weeks until resistant colonies are visible.
-
-
Isolation of Single Clones:
-
Wash the plate with resistant colonies with PBS and add trypsin to detach the cells.
-
Resuspend the cells in complete culture medium and perform serial dilutions to seed into 96-well plates with an average of 0.5 cells per well.
-
Incubate the plates and monitor for the growth of single colonies.
-
-
Expansion and Validation:
-
Once single colonies are established, expand them into larger vessels.
-
Validate the expression of BGT-1 in each clone using methods such as Western Blotting or qPCR.
-
Functionally validate the clones by performing a preliminary [³H]GABA uptake assay to identify the clone with the highest specific uptake.
-
Cryopreserve the validated high-expressing clone for future use.
-
[³H]GABA Uptake Assay
This assay measures the inhibition of [³H]GABA uptake into BGT-1 expressing CHO cells by this compound.
Workflow for [³H]GABA Uptake Assay
Caption: Workflow for the [³H]GABA uptake assay.
Materials:
-
Stable BGT-1 expressing CHO cells
-
Wild-type CHO-K1 cells (for non-specific uptake control)
-
24-well tissue culture plates
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]GABA
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS)
Protocol:
-
Cell Plating: Seed BGT-1 CHO cells and wild-type CHO-K1 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in uptake buffer. A suggested concentration range is 10⁻⁹ M to 10⁻⁴ M.
-
Prepare the [³H]GABA solution in uptake buffer at the desired final concentration (e.g., a concentration close to the Kₘ of GABA for BGT-1).
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 10-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Initiate the uptake by adding the [³H]GABA solution to each well.
-
Incubate for a predetermined time (e.g., 5-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
-
-
Measurement:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in wild-type CHO-K1 cells or in the presence of a saturating concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This assay is used to determine the potential cytotoxic effects of this compound on CHO cells.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
BGT-1 CHO cells or wild-type CHO-K1 cells
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Plating: Seed CHO cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 µM to 100 µM.
-
Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Aspirate the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Membrane Potential Assay
This assay measures changes in the cell membrane potential of BGT-1 expressing CHO cells in response to GABA and its modulation by this compound.
Workflow for Membrane Potential Assay
Caption: Workflow for the membrane potential assay.
Materials:
-
Stable BGT-1 expressing CHO cells
-
Black-walled, clear-bottom 96-well plates
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (provided with the kit or a suitable physiological salt solution)
-
This compound stock solution (in DMSO)
-
GABA stock solution
-
Fluorescence plate reader with kinetic reading capability
Protocol:
-
Cell Plating: Seed BGT-1 CHO cells into a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Treatment and Measurement:
-
Prepare serial dilutions of this compound and a stock solution of GABA in the assay buffer.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions to the respective wells and incubate for 10-30 minutes.
-
Initiate the reaction by adding GABA to the wells and immediately start recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after GABA addition.
-
Normalize the data to the response in the absence of the inhibitor.
-
Plot the normalized response against the logarithm of the this compound concentration to determine its effect on the GABA-induced membrane potential change.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the BGT-1 transporter. This transporter utilizes the sodium and chloride gradients to drive the uptake of GABA from the extracellular space into the cell. By blocking this transporter, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.
Simplified Signaling Pathway of BGT-1 Inhibition
Caption: Inhibition of GABA uptake by NNC 05-2090 at the BGT-1 transporter.
References
Application Notes and Protocols for Intraperitoneal Injection of NNC 05-2090 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the intraperitoneal (i.p.) administration of NNC 05-2090 hydrochloride, a valuable research tool for investigating the GABAergic system.
Introduction and Application Notes
This compound is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, showing moderate selectivity for the betaine/GABA transporter 1 (BGT-1), which is also known as mouse GABA transporter 2 (mGAT2).[1][2][3] By blocking the reuptake of GABA from the synaptic cleft, NNC 05-2090 elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission.[4][5] This mechanism of action makes it a key compound for studying conditions associated with GABAergic dysfunction, such as epilepsy and neuropathic pain.[1][4]
The compound also exhibits some affinity for other GABA transporters and receptors, including GAT-1, GAT-3, α1-adrenergic, and D2-dopamine receptors, which should be considered when interpreting experimental results.[2][6] Due to its demonstrated efficacy in various rodent models of seizures and pain, NNC 05-2090 is frequently administered via intraperitoneal injection to assess its systemic effects on the central nervous system.[1][6][7]
Mechanism of Action: Inhibition of GABA Reuptake
The primary mechanism of NNC 05-2090 involves the competitive inhibition of GABA transporters located on presynaptic neurons and surrounding glial cells. This inhibition leads to a prolonged presence of GABA in the synaptic cleft, increasing the activation of postsynaptic GABA receptors and resulting in an overall inhibitory effect on neuronal excitability.
Caption: Mechanism of NNC 05-2090 at a GABAergic synapse.
Quantitative Data Summary
Quantitative data for this compound is summarized below, providing key physicochemical properties and established effective doses from in vivo studies.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 451.01 g/mol | [2][8] |
| Molecular Formula | C₂₇H₃₀N₂O₂·HCl | [2] |
| CAS Number | 184845-18-9 | [8] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Soluble to 13 mM in Ethanol | [2] | |
| Purity | ≥98% | [2] |
Table 2: In Vivo Efficacy via Intraperitoneal (i.p.) Injection
Doses in mg/kg are calculated from µmol/kg based on the molecular weight of 451.01 g/mol .
| Animal Model | Species | Endpoint Measured | Effective Dose (ED₅₀ or Range) | Equivalent Dose (mg/kg) | Source(s) |
| Sound-Induced Seizures | Mouse | Inhibition of tonic convulsions | ED₅₀: 19 µmol/kg | 8.57 mg/kg | [1][6] |
| (DBA/2) | Inhibition of clonic convulsions | ED₅₀: 26 µmol/kg | 11.73 mg/kg | [1] | |
| Maximal Electroshock (MES) | Mouse | Antagonism of tonic hindlimb extension | ED₅₀: 73 µmol/kg | 32.92 mg/kg | [1][6][7][9] |
| Amygdala Kindling | Rat | Reduction of generalized seizure severity | 72 - 242 µmol/kg | 32.47 - 109.14 mg/kg | [6][7] |
| Partial Sciatic Nerve Ligation | Mouse | Reversal of mechanical allodynia | 0.01, 0.1, and 0.3 mg/kg | Not Applicable | [1] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the preparation and intraperitoneal administration of this compound to rodents for preclinical research.
Objective
To prepare and administer a homogenous solution of this compound for in vivo studies assessing its anticonvulsant, analgesic, or other neurological effects.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or glass vials
-
Sterile 1 mL syringes with Luer-lock tips
-
Sterile needles (e.g., 27-30 gauge)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aid in dissolution)
-
Experimental animals (mice or rats)
-
Animal scale
Procedure
1. Vehicle Preparation and Selection this compound has poor aqueous solubility. A common vehicle for compounds of this nature is a multi-component system. A standard vehicle composition is 10% DMSO, 40% PEG300, and 50% sterile saline .
-
Note: It is critical to first run a vehicle-only control group to ensure the solvent mixture does not produce confounding effects. The final DMSO concentration should be kept as low as possible.
2. Dosage and Solution Calculation
-
a. Determine Target Dose: Select the desired dose based on literature (see Table 2). For this example, we will use a target dose of 10 mg/kg .
-
b. Determine Injection Volume: A standard i.p. injection volume for mice is 10 mL/kg (or 0.01 mL/g).
-
c. Calculate Final Concentration:
-
Concentration (mg/mL) = Target Dose (mg/kg) / Injection Volume (mL/kg)
-
Concentration = 10 mg/kg / 10 mL/kg = 1.0 mg/mL
-
3. Preparation of NNC 05-2090 Working Solution It is strongly recommended to prepare solutions fresh on the day of the experiment.[1]
-
a. Weigh Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 1.0 mg/mL solution, weigh 1.0 mg of the compound. Prepare a slight excess (e.g., 1.2 mL) to account for losses during handling.
-
b. Initial Dissolution: Add the appropriate volume of DMSO to the weighed powder (for a 1.2 mL final volume with 10% DMSO, add 120 µL). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can assist if needed.
-
c. Add Co-solvents: Sequentially add the other vehicle components. First, add the PEG300 (for 1.2 mL final volume with 40% PEG300, add 480 µL). Vortex well.
-
d. Final Dilution: Add the sterile saline to reach the final volume (for 1.2 mL final volume with 50% saline, add 600 µL). Vortex again to ensure a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO or PEG300).
4. Animal Dosing
-
a. Weigh the Animal: Immediately before injection, weigh the animal to get an accurate body weight (e.g., a mouse weighs 25 g).
-
b. Calculate Injection Volume:
-
Injection Volume (mL) = Body Weight (kg) x Injection Volume (mL/kg)
-
Injection Volume = 0.025 kg x 10 mL/kg = 0.25 mL
-
-
c. Administration:
-
Properly restrain the animal (manual scruffing is common for mice).
-
Tilt the animal so its head is pointing slightly downwards.
-
Insert the needle (bevel up) at a 15-30 degree angle into the lower-left or lower-right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly and steadily depress the plunger to administer the full volume.
-
Withdraw the needle and return the animal to its cage.
-
5. Post-Injection Monitoring
-
Observe the animal for at least 30 minutes post-injection for any signs of distress, including lethargy, abnormal posture, or irritation at the injection site.
-
Proceed with the behavioral or physiological assessment at the time point determined by your experimental design, considering the pharmacokinetics of the compound.
Experimental Workflow Diagram
Caption: Workflow for intraperitoneal administration of NNC 05-2090.
Safety Precautions
-
When handling this compound powder, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All animal procedures must be approved by and performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Dispose of all chemical waste and sharps according to institutional protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]
- 4. ovid.com [ovid.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: NNC 05-2090 Hydrochloride in Amygdala Kindled Rat Models
These application notes provide a comprehensive overview of the use of NNC 05-2090 hydrochloride, a non-selective GABA uptake inhibitor, in the amygdala kindled rat model of temporal lobe epilepsy. This document is intended for researchers, scientists, and drug development professionals investigating novel anticonvulsant therapies.
Introduction
This compound is a potent inhibitor of GABA transporters, demonstrating anticonvulsant properties in various preclinical models of epilepsy.[1][2] Unlike selective GAT-1 inhibitors such as tiagabine, NNC 05-2090 exhibits a broader mechanism of action by inhibiting multiple GABA transporters, including GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).[3] This non-selective inhibition leads to an increase in synaptic GABA levels, thereby enhancing GABAergic inhibition and reducing neuronal hyperexcitability. The amygdala kindling model in rats is a widely accepted and valuable tool for studying the pathogenesis of temporal lobe epilepsy and for the preclinical evaluation of potential antiepileptic drugs.[4][5] This model mimics the progressive development of seizures from a focal point, making it particularly relevant for investigating compounds that may prevent seizure generalization.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and receptor binding profile of this compound.
Table 1: Anticonvulsant Effects of NNC 05-2090 on Amygdala Kindled Rats
| Dosage (µmol/kg, i.p.) | Effect on Generalized Seizure Severity (Grades 3-5) | Effect on Afterdischarge Duration |
| 72-242 | Significant reduction (P < 0.05)[1][6] | Significant reduction (P < 0.05)[1][6] |
Table 2: In Vitro Inhibition of [³H]GABA Uptake by NNC 05-2090
| Brain Region | IC₅₀ (µM) |
| Cerebral Cortex | 4.4 ± 0.8[1][6] |
| Inferior Colliculus | 2.5 ± 0.7[1][6] |
Table 3: Receptor Binding Affinity of NNC 05-2090
| Receptor | Affinity (nM) |
| α₁-adrenergic | 266[1][6] |
| D₂ dopamine | 1632[1][6] |
Table 4: Anticonvulsant Activity of NNC 05-2090 in Other Rodent Models
| Model | Endpoint | ED₅₀ (µmol/kg, i.p.) |
| Maximal Electroshock (MES) in mice | Tonic hindlimb extension | 73[1][6] |
| Sound-induced seizures in DBA/2 mice | Tonic convulsions | 19[1][6] |
| Sound-induced seizures in DBA/2 mice | Clonic convulsions | 6[1][6] |
Experimental Protocols
Amygdala Kindling Protocol in Rats
This protocol describes the surgical implantation of electrodes and the subsequent kindling procedure to induce a stable seizure state.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Bipolar stimulating and recording electrodes
-
Dental acrylic cement
-
Electrical stimulator
-
EEG recording system
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and mount it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Electrode Implantation: Drill a small hole in the skull over the basolateral amygdala. Using stereotaxic coordinates (e.g., relative to bregma: AP -2.8 mm, ML ±4.5 mm, DV -8.0 mm), slowly lower a bipolar electrode into the amygdala.
-
Fixation: Secure the electrode assembly to the skull using dental acrylic cement.
-
Recovery: Allow the animals to recover for at least one week post-surgery.
-
Afterdischarge Threshold (ADT) Determination: Determine the lowest current intensity that elicits an afterdischarge (a self-sustaining electrographic seizure) of at least 3 seconds in duration. This is typically done by applying a 1-second train of 60 Hz sine wave stimuli, starting at a low current (e.g., 10 µA) and increasing in small increments until an afterdischarge is observed.
-
Kindling Stimulations: Once the ADT is determined, stimulate the rats once or twice daily with the ADT current for 1 second.
-
Seizure Scoring: Immediately after each stimulation, observe and score the behavioral seizure response according to the Racine scale (see Protocol 3).
-
Fully Kindled State: An animal is considered fully kindled after exhibiting five consecutive Stage 5 seizures.[7] Once kindled, the seizure susceptibility is long-lasting.
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to kindled rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer and/or sonicator
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (typically 1-5 ml/kg). For example, to achieve a dose of 73 µmol/kg for a 300g rat, you would need to administer 21.9 µmol. If your stock solution is 10 mM, this would correspond to an injection volume of 2.19 ml. It is advisable to prepare fresh solutions daily.
-
Dosage Calculation: Weigh each animal before injection to accurately calculate the required dose and injection volume.
-
Administration: Administer the calculated volume of NNC 05-2090 solution or vehicle control via intraperitoneal (i.p.) injection.[6]
-
Timing: Administer the drug at a predetermined time before the kindling stimulation to allow for optimal absorption and distribution. This time point should be determined in preliminary studies, but a common window is 30-60 minutes post-injection.
-
Observation: After drug administration and subsequent kindling stimulation, observe and record the seizure stage and afterdischarge duration.
Seizure Scoring Protocol (Racine Scale)
The Racine scale is a standardized method for classifying the behavioral severity of seizures in rodent models.[8]
-
Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, often accompanied by generalized tonic-clonic convulsions.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Experimental workflow for amygdala kindling and drug testing.
Signaling pathway of this compound.
References
- 1. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 6. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amygdala Kindling [bio-protocol.org]
- 8. Racine stages - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: NNC 05-2090 Hydrochloride In Vitro Efficacy
These application notes provide a comprehensive overview of the in vitro applications of NNC 05-2090 hydrochloride, a potent inhibitor of GABA transporters. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological disorders.
Introduction
This compound is a well-characterized GABA uptake inhibitor with a notable profile for inhibiting the betaine/GABA transporter (BGT-1) and, to a lesser extent, other GABA transporters (GATs).[1][2] Its activity has been demonstrated in various in vitro models, making it a valuable tool for studying the role of GABAergic neurotransmission in epilepsy and other neurological conditions.[1][3] Recent studies have also identified NNC 05-2090 as a potential antagonist of the neuromedin U receptor 2 (NMUR2), suggesting its therapeutic potential in glioma treatment.[4]
In Vitro Efficacy and Potency
The effective concentration of this compound has been determined across a range of in vitro assays, primarily focusing on its inhibitory activity on GABA transporters. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity (IC50) of this compound on GABA and Other Neurotransmitter Transporters
| Target Transporter | Assay System | IC50 (µM) | Reference |
| GABA Transporters | |||
| GABA Uptake | Rat Cerebral Cortex Synaptosomes | 4.4 | [2][5] |
| GABA Uptake | Rat Inferior Colliculus Synaptosomes | 2.5 | [1][2][5] |
| BGT-1 (GAT-2/GAT-4) | Human Airway Epithelial Cells | 39 | |
| BGT-1 (GAT-2/GAT-4) | Human Airway Smooth Muscle Cells | 51 | [6] |
| BGT-1 | Recombinant Cell Line | 10.6 | [1][2] |
| GAT-1 | Recombinant Cell Line | 29.62 | [1][2] |
| GAT-2 | Recombinant Cell Line | 45.29 | [1][2] |
| GAT-3 | Recombinant Cell Line | 22.51 | [1][2] |
| Other Neurotransmitter Transporters | |||
| Serotonin Transporter | Recombinant Cell Line | 5.29 | [1][2] |
| Noradrenaline Transporter | Recombinant Cell Line | 7.91 | [1][2] |
| Dopamine Transporter | Recombinant Cell Line | 4.08 | [1][2] |
Table 2: Binding Affinity (Ki and IC50) of this compound for Various Receptors
| Target Receptor | Ligand | Assay System | Affinity (nM) | Reference |
| mGAT2 | Ki: 1.4 µM | [1][2] | ||
| α1-adrenergic | Prazosin | IC50: 266 | [1][2][5] | |
| D2 | Spiperone | IC50: 1632 | [1][2][5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of GABA transporters, which leads to an increase in extracellular GABA concentrations and enhanced GABAergic signaling.
A typical experimental workflow for assessing the inhibitory activity of this compound on GABA uptake is depicted below.
Experimental Protocols
[3H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol describes a method to determine the IC50 value of this compound for the inhibition of GABA uptake into rat brain synaptosomes.
Materials:
-
This compound
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
Rat cerebral cortex or inferior colliculus
-
Sucrose solution (0.32 M)
-
Krebs-Ringer-HEPES buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat cerebral cortex or inferior colliculus in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the synaptosomal suspension.
-
Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]GABA to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [3H]GABA.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GABA Uptake Inhibition in Transfected Cell Lines
This protocol is for assessing the inhibitory activity of this compound on specific GABA transporter subtypes expressed in a cell line (e.g., HEK-293).
Materials:
-
HEK-293 cells stably transfected with the desired human GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1)
-
Cell culture medium and reagents
-
This compound
-
[3H]GABA
-
Assay buffer (e.g., HBSS)
-
Scintillation cocktail
-
Multi-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture the transfected HEK-293 cells in appropriate multi-well plates until they reach a suitable confluency.
-
-
Inhibition Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Add assay buffer containing various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the cells for a defined period at 37°C.
-
Add [3H]GABA to each well to start the uptake reaction.
-
Incubate for a specific time at 37°C.
-
Terminate the uptake by aspirating the assay buffer and rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the non-specific uptake using non-transfected cells or a high concentration of a known inhibitor.
-
Calculate the specific uptake and the percentage of inhibition at each concentration of this compound.
-
Determine the IC50 value as described in the synaptosome protocol.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Disclaimer: The protocols provided are for guidance only and may require optimization for specific experimental conditions. It is the responsibility of the user to validate the methods and ensure their suitability for their research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
NNC 05-2090 hydrochloride solubility issues and solutions
For researchers, scientists, and drug development professionals utilizing NNC 05-2090 hydrochloride, this technical support center provides comprehensive guidance on solubility, solution preparation, and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is also soluble in ethanol, though to a lesser extent.
Q2: What is the maximum concentration for a stock solution in DMSO?
A2: this compound is soluble in DMSO up to 100 mM.[1]
Q3: How should I store the solid compound and my stock solutions?
A3: The solid compound should be stored desiccated at room temperature. Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A4: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The precipitation is likely due to the compound's low solubility in your aqueous buffer. Try using a lower final concentration of this compound in your assay.
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell cultures.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
Q5: Can I prepare aqueous solutions of this compound directly without using an organic solvent?
A5: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility, a common characteristic of carbazole derivatives. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1] |
| Ethanol | 13 mM | |
| Water | Poorly soluble | Inferred from carbazole derivative properties |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 451.01 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you would need 4.51 mg.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If you notice any particulate matter, brief ultrasonication may be used to aid dissolution. One source specifically notes the need for ultrasonication when dissolving in DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment. It is crucial to keep the final DMSO concentration as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of your 10 mM stock in DMSO.
-
Final Dilution: Add the required volume of the this compound DMSO stock to your pre-warmed aqueous buffer or cell culture medium.
-
Immediate Mixing: Immediately after adding the DMSO stock, vortex the solution thoroughly to ensure the compound is evenly dispersed and to minimize the risk of precipitation.
-
Use Promptly: Use the freshly prepared working solution in your experiment as soon as possible.
Protocol 3: Preparation of a Dosing Solution for In Vivo Intraperitoneal Injection
This protocol is adapted from a study that administered this compound via intraperitoneal injection in mice.
Materials:
-
This compound powder
-
DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Dissolve the this compound in DMSO to create a concentrated stock.
-
Final Formulation: Dilute the DMSO stock with sterile saline to achieve the final desired concentration of the compound and a final DMSO concentration of 10%. For example, to prepare a 1 mg/mL dosing solution, you would first dissolve the compound in a small volume of DMSO and then bring it to the final volume with saline, ensuring the final DMSO to saline ratio is 1:9.
-
Mixing: Vortex the solution thoroughly to ensure homogeneity.
-
Administration: Administer the solution to the animal via intraperitoneal injection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hygroscopic DMSO.- Insufficient mixing. | - Ensure the correct volume of DMSO is used for the desired concentration.- Use fresh, anhydrous/molecular sieve-dried DMSO.- Vortex thoroughly and use brief ultrasonication if necessary. |
| Precipitation observed in frozen DMSO stock upon thawing. | - Stock concentration is too high.- Water has contaminated the DMSO stock. | - Prepare a new stock at a lower concentration.- Ensure anhydrous DMSO is used and tubes are sealed tightly to prevent moisture absorption. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Precipitation of the compound in the aqueous working solution.- Degradation of the compound. | - Visually inspect stock and working solutions for any particulates.- Prepare fresh working solutions for each experiment.- Follow proper storage conditions and avoid repeated freeze-thaw cycles. |
Visual Guides
Caption: Experimental workflow for this compound.
Caption: Troubleshooting precipitation issues.
Caption: Mechanism of action of this compound.
References
Mitigating off-target effects of NNC 05-2090 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the known off-target effects of NNC 05-2090 hydrochloride.
Introduction
This compound is a valuable pharmacological tool for studying the role of the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2)[1]. However, like many small molecule inhibitors, it is not entirely selective and can interact with other molecular targets, potentially leading to confounding experimental results. This guide will help you identify and address these off-target effects.
Off-Target Profile of this compound
This compound has been documented to interact with several other proteins, including other GABA transporters, monoamine transporters, and G-protein coupled receptors (GPCRs). Understanding this profile is the first step in designing well-controlled experiments and correctly interpreting your data.
Summary of Off-Target Affinities
| Target | Species/System | Affinity Metric | Value | Reference |
| Primary Target | ||||
| hBGT-1 | Human | Kᵢ | 1.4 µM | |
| mGAT-2 | Mouse | Kᵢ | 1.4 µM | [2] |
| Off-Targets | ||||
| hGAT-1 | Human | Kᵢ | 19 µM | [1] |
| hGAT-3 | Human | Kᵢ | 15 µM | [1] |
| hGAT-2 | Human | Kᵢ | 41 µM | [1] |
| α₁-Adrenergic Receptor | Not Specified | IC₅₀ | 266 nM | [1] |
| D₂ Dopamine Receptor | Not Specified | IC₅₀ | 1632 nM | [1] |
| Serotonin Transporter (SERT) | Not Specified | IC₅₀ | 5.29 µM | [2] |
| Noradrenaline Transporter (NET) | Not Specified | IC₅₀ | 7.91 µM | [2] |
| Dopamine Transporter (DAT) | Not Specified | IC₅₀ | 4.08 µM | [2] |
| Neuromedin U Receptor 2 (NMUR2) | Human | Not Specified | Potential Antagonist |
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Q1: I'm observing an effect of NNC 05-2090 in my experimental system that doesn't express BGT-1. What could be the cause?
A1: This is a strong indication of an off-target effect. The most likely candidates, given their relatively high affinity for NNC 05-2090, are the α₁-adrenergic and D₂ dopamine receptors. You may also be observing effects due to the inhibition of other GABA transporters or monoamine transporters if they are present in your system.
Troubleshooting Steps:
-
Confirm the absence of BGT-1: Use RT-qPCR or Western blotting to confirm that your cells or tissue do not express BGT-1.
-
Test for α₁-adrenergic and D₂ dopamine receptor involvement:
-
Pre-treat your experimental system with selective antagonists for these receptors before applying NNC 05-2090.
-
For α₁-receptors, use a selective antagonist such as prazosin.
-
For D₂-receptors, use a selective antagonist such as sulpiride or haloperidol.
-
-
If the effect of NNC 05-2090 is diminished or abolished in the presence of these antagonists, it suggests the involvement of these off-target receptors.
-
-
Consider other GABA and monoamine transporters: If your system expresses other GATs or monoamine transporters, you can use selective inhibitors to dissect the contribution of each.
-
For GAT-1, use a selective inhibitor like NNC-711 or tiagabine[3][4].
-
For GAT-3, the selective inhibitor SNAP-5114 can be used, though it has some limitations[4][5].
-
For monoamine transporters, selective inhibitors such as fluoxetine (SERT), nisoxetine (NET), and GBR 12909 (DAT) can be employed[6][7].
-
Q2: My results with NNC 05-2090 are inconsistent or have high variability. What are some potential reasons?
A2: Inconsistent results can arise from several factors, including issues with the compound itself or complex pharmacology in your experimental system.
Troubleshooting Steps:
-
Check the solubility and stability of NNC 05-2090:
-
This compound is soluble in DMSO to 100 mM and in ethanol to 13 mM. Ensure you are using a suitable stock concentration and that the final concentration in your experimental buffer does not lead to precipitation.
-
Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Consider the complex pharmacology: The off-target activities of NNC 05-2090 can lead to opposing or confounding effects, which may vary between experiments or preparations. The troubleshooting steps in Q1 can help you systematically investigate these off-target contributions.
-
Review your experimental design: Ensure that your controls are adequate. This includes vehicle controls and, where possible, positive controls for the expected on-target and potential off-target effects.
Q3: I suspect NNC 05-2090 is affecting monoamine signaling in my experiments. How can I confirm this?
A3: Given that NNC 05-2090 inhibits serotonin, norepinephrine, and dopamine transporters with IC₅₀ values in the mid-micromolar range, it is plausible that it could affect monoamine signaling, especially at higher concentrations.
Troubleshooting Steps:
-
Perform a monoamine transporter uptake assay: This will directly measure the inhibitory effect of NNC 05-2090 on SERT, NET, and DAT in your system. You can use radiolabeled or fluorescent substrates for these transporters.
-
Use selective monoamine transporter inhibitors as controls: Compare the effects of NNC 05-2090 with those of selective inhibitors for each transporter (fluoxetine for SERT, nisoxetine for NET, and GBR 12909 for DAT)[6][7]. This will help you to understand the relative contribution of each transporter to the observed effect.
-
Measure downstream signaling: If you have a functional readout of monoamine signaling in your system (e.g., changes in cyclic AMP levels, or electrophysiological recordings), you can assess the impact of NNC 05-2090 on these parameters.
Q4: I've read that NNC 05-2090 might be an antagonist of the Neuromedin U Receptor 2 (NMUR2). How can I test for this in my neuroscience-focused experiments?
A4: While the initial finding of NMUR2 antagonism by NNC 05-2090 was in the context of glioma research, this G-protein coupled receptor is also expressed in the central nervous system and could be a relevant off-target. NMUR2 is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.
Troubleshooting Steps:
-
Confirm NMUR2 expression: Use RT-qPCR or immunohistochemistry to determine if NMUR2 is present in your cells or tissue of interest.
-
Perform an intracellular calcium imaging assay:
-
Load your cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Stimulate the cells with the NMUR2 agonist, Neuromedin U.
-
In a separate group of cells, pre-incubate with NNC 05-2090 before adding Neuromedin U.
-
If NNC 05-2090 is an antagonist, it will reduce or block the Neuromedin U-induced increase in intracellular calcium.
-
Include a known NMUR2 antagonist as a positive control if available.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α₁-Adrenergic and D₂ Dopamine Receptors
Objective: To determine the affinity of NNC 05-2090 for α₁-adrenergic and D₂ dopamine receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the α₁-adrenergic or D₂ dopamine receptor).
-
Radioligand:
-
For α₁-receptors: [³H]-Prazosin
-
For D₂-receptors: [³H]-Spiperone or [¹²⁵I]-IABN[8]
-
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., phentolamine for α₁-receptors, haloperidol for D₂-receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Method:
-
Prepare serial dilutions of NNC 05-2090.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of NNC 05-2090.
-
For total binding, omit NNC 05-2090.
-
For non-specific binding, add a saturating concentration of the non-labeled ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Calculate the specific binding at each concentration of NNC 05-2090 (Total binding - Non-specific binding).
-
Plot the specific binding as a percentage of the control (no NNC 05-2090) against the log concentration of NNC 05-2090 to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Monoamine Transporter Uptake Assay
Objective: To measure the inhibitory potency of NNC 05-2090 on serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cells expressing the transporter of interest (e.g., HEK293 cells transfected with SERT, NET, or DAT).
-
Radiolabeled or fluorescent substrate:
-
SERT: [³H]-Serotonin or a fluorescent analog.
-
NET: [³H]-Norepinephrine or a fluorescent analog.
-
DAT: [³H]-Dopamine or a fluorescent analog.
-
-
Selective inhibitors for each transporter (e.g., fluoxetine for SERT, nisoxetine for NET, GBR 12909 for DAT)[6][7] for determining non-specific uptake.
-
This compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter or fluorescence plate reader.
Method:
-
Plate the cells in a 96-well plate.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of NNC 05-2090 or a selective inhibitor (for non-specific uptake) for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding the radiolabeled or fluorescent substrate.
-
Incubate for a short period to measure the initial rate of uptake (e.g., 5-15 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.
-
Calculate the specific uptake at each concentration of NNC 05-2090 (Total uptake - Non-specific uptake).
-
Plot the specific uptake as a percentage of the control (no NNC 05-2090) against the log concentration of NNC 05-2090 to determine the IC₅₀.
Protocol 3: Intracellular Calcium Mobilization Assay for NMUR2 Activity
Objective: To determine if NNC 05-2090 acts as an antagonist at the NMUR2 receptor.
Materials:
-
Cells expressing NMUR2 (endogenously or via transfection).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
NMUR2 agonist (Neuromedin U).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities and dual excitation wavelengths (for Fura-2).
Method:
-
Plate the cells in a black, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Pre-incubate the cells with either vehicle or varying concentrations of NNC 05-2090 for a defined period.
-
Add the NMUR2 agonist (Neuromedin U) to all wells and continue recording the fluorescence signal.
-
Measure the change in fluorescence (or the ratio of fluorescence at two excitation wavelengths for Fura-2) over time.
-
Compare the agonist-induced calcium response in the presence and absence of NNC 05-2090. A reduction in the response indicates antagonism.
Visualizations
Caption: Primary and off-target interactions of this compound.
Caption: A logical workflow for troubleshooting unexpected results with NNC 05-2090.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. NNC 05-2090, GABA uptake inhibitor (CAS 184845-43-0) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
NNC 05-2090 hydrochloride stability in aqueous solution
This technical support center provides guidance on the stability of NNC 05-2090 hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2]
Q3: How should I prepare aqueous working solutions of this compound for my experiments?
A3: For in vivo and in vitro experiments, it is highly recommended to prepare fresh aqueous working solutions on the day of use.[3] To prepare a working solution, dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium).
Q4: What is the stability of this compound in aqueous solutions?
A4: Currently, there is no specific published data on the quantitative stability of this compound in various aqueous solutions. The stability of a compound in an aqueous environment can be influenced by several factors including pH, temperature, and the presence of other substances. It is best practice to assess the stability under your specific experimental conditions.
Q5: How can I assess the stability of this compound in my experimental buffer?
A5: You can perform a preliminary stability assessment by incubating a solution of this compound in your buffer at different temperatures (e.g., 4°C, 25°C, 37°C) and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS.[4] A decrease in the concentration of the parent compound over time indicates degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its kinetic solubility in the aqueous buffer. The final percentage of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your experimental system). - Use sonication or gentle heating to aid dissolution.[3] - Perform a kinetic solubility assay to determine the solubility limit in your specific buffer.[2] |
| Loss of biological activity in a time-dependent manner. | This compound may be degrading in the aqueous experimental medium. | - Prepare fresh solutions immediately before each experiment.[3] - Perform a stability study under your experimental conditions (temperature, pH) to determine the degradation rate. - If degradation is rapid, consider a different buffer system or the addition of stabilizing agents, if compatible with your assay. |
| Inconsistent experimental results. | Variability in the preparation and handling of this compound solutions. Degradation of the compound in stock or working solutions. | - Standardize the protocol for solution preparation. - Always use freshly prepared aqueous working solutions.[3] - Ensure proper storage of stock solutions and avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of the desired aqueous buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility. For a more quantitative measurement, turbidity can be assessed using a plate reader at a wavelength around 600 nm.[2]
Protocol 2: Aqueous Stability Assessment
This protocol outlines a method to evaluate the chemical stability of this compound in a specific aqueous solution over time.
-
Prepare a working solution of this compound in the aqueous buffer of interest at the desired final concentration.
-
Divide the solution into aliquots in separate vials for each time point and temperature condition to be tested (e.g., 0, 1, 2, 4, 8, 24 hours at 4°C, 25°C, and 37°C). [4]
-
At each designated time point, take one vial from each temperature condition.
-
Immediately quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This also serves to precipitate any proteins in the buffer.[4]
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC or LC-MS vial for analysis.
-
Analyze the samples to determine the concentration of this compound remaining.
-
Plot the percentage of the remaining compound against time for each temperature to determine the stability profile.
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental outcomes.
References
Interpreting NNC 05-2090 hydrochloride dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves of NNC 05-2090 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT2).[1][2] It also exhibits inhibitory activity against other GABA transporters (GAT-1, GAT-2, GAT-3) and monoamine transporters (serotonin, noradrenaline, and dopamine).[1][3] Its anticonvulsant properties are thought to arise primarily from the inhibition of GAT-3.[4] More recently, it has been identified as a potential antagonist of the neuromedin U receptor 2 (NMUR2), suggesting a role in glioma treatment.[5][6]
Q2: What are the key differences in NNC 05-2090's activity across different GABA transporter subtypes?
A2: this compound displays varying affinities for the different GABA transporter subtypes. It has the highest affinity for BGT-1 (mGAT2).[1][2] Its inhibitory activity on GAT-1, the primary target of some other GABA uptake inhibitors like tiagabine, is considerably lower.[4] This differential activity makes it a useful tool for studying the specific roles of non-GAT-1 transporters.
Q3: I am observing a biphasic dose-response curve in my experiments. What could be the cause?
A3: A biphasic dose-response curve with NNC 05-2090 at BGT1 has been reported. This may be due to complex interactions with the transporter, potentially involving multiple binding sites with different affinities.
Q4: Are there any off-target effects I should be aware of when using NNC 05-2090?
A4: Yes, NNC 05-2090 has known off-target activities. It can inhibit serotonin, noradrenaline, and dopamine transporters.[3] It also shows binding affinity for α1- and D2-receptors.[4] These off-target effects should be considered when interpreting experimental results, especially at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in in vitro assays. | - Inconsistent cell seeding or synaptosome plating.- Pipetting errors.- Temperature fluctuations during incubation. | - Ensure a homogenous cell or synaptosome suspension before plating.- Use calibrated pipettes and proper technique.- Maintain a stable temperature in the incubator and during assay steps. |
| Lower than expected potency (higher IC50) in GABA uptake assays. | - Degradation of NNC 05-2090 stock solution.- Incorrect concentration of [3H]GABA.- Issues with the cell line or synaptosome preparation. | - Prepare fresh stock solutions of NNC 05-2090 and store them properly.- Verify the specific activity and concentration of the radiolabeled GABA.- Check the viability and transporter expression levels of your cells or the quality of your synaptosome preparation. |
| Inconsistent results in in vivo animal studies. | - Improper drug administration (e.g., intraperitoneal vs. intrathecal).- Variability in animal weight and metabolism.- Stress-induced physiological changes in animals. | - Ensure consistent and accurate drug administration for all animals in a cohort.- Dose animals based on individual body weight.- Acclimatize animals to the experimental procedures to minimize stress. |
| No effect observed in the partial sciatic nerve ligation (pSNL) model. | - Improper ligation of the sciatic nerve.- Timing of drug administration is not optimal.- The chosen behavioral test is not sensitive enough. | - Verify the surgical procedure for pSNL to ensure consistent nerve injury.- Conduct a time-course study to determine the optimal window for drug administration.- Use multiple behavioral assays to assess neuropathic pain (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia). |
Quantitative Data Summary
In Vitro Inhibition of Transporters by this compound
| Transporter | Species/System | Inhibitory Constant (IC50 / Ki) | Reference |
| BGT-1 (mGAT2) | Human | Ki: 1.4 µM | [1] |
| BGT-1 | CHO Cells | IC50: 10.6 µM | [1][3] |
| GAT-1 | Rat Cortex Synaptosomes | IC50: 4.4 µM (for total [3H]GABA uptake) | [1] |
| GAT-1 | - | IC50: 29.62 µM | [1] |
| GAT-2 | - | IC50: 45.29 µM | [1] |
| GAT-3 | - | IC50: 22.51 µM | [1] |
| Serotonin Transporter | CHO Cells | IC50: 5.29 µM | [3] |
| Noradrenaline Transporter | CHO Cells | IC50: 7.91 µM | [3] |
| Dopamine Transporter | CHO Cells | IC50: 4.08 µM | [3] |
| α1-receptor | - | IC50: 266 nM | [4] |
| D2-receptor | - | IC50: 1632 nM | [4] |
In Vivo Efficacy of this compound
| Model | Species | Effect | Effective Dose (ED50) | Reference |
| Sound-Induced Seizures (tonic) | DBA/2 Mice | Inhibition of convulsions | 19 µmol/kg | [1] |
| Sound-Induced Seizures (clonic) | DBA/2 Mice | Inhibition of convulsions | 26 µmol/kg | [1] |
| Maximal Electroshock (MES) Test | Mice | Antagonism of tonic hindlimb extension | 73 µmol/kg | [1] |
| Partial Sciatic Nerve Ligation (PSL) | Mice | Reversal of mechanical allodynia | 0.01, 0.1, and 0.3 mg/kg (i.p. or i.t.) | [1] |
Experimental Protocols
In Vitro [3H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol is a generalized procedure based on standard methods for synaptosomal uptake assays.
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue (e.g., cortex or inferior colliculus) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable buffer for the uptake assay.
-
-
GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding a known concentration of [3H]GABA.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of NNC 05-2090 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NNC 05-2090 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Maximal Electroshock (MES) Seizure Model in Mice
This protocol is a generalized procedure for the MES test.
-
Animal Preparation:
-
Use male mice of a suitable strain and weight.
-
Allow animals to acclimate to the laboratory environment before testing.
-
-
Drug Administration:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses.
-
Allow for a predetermined pre-treatment time for the drug to reach its peak effect.
-
-
MES Induction:
-
Deliver a supramaximal electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis:
-
Record the number of animals protected from tonic hindlimb extension at each dose.
-
Calculate the ED50 value, the dose that protects 50% of the animals from seizures, using a suitable statistical method (e.g., probit analysis).
-
Visualizations
Caption: Mechanism of action of NNC 05-2090 at a GABAergic synapse.
Caption: Experimental workflow for in vitro GABA uptake assays.
Caption: Troubleshooting decision tree for NNC 05-2090 experiments.
References
- 1. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. | Semantic Scholar [semanticscholar.org]
- 2. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
How to control for NNC 05-2090 hydrochloride monoamine transporter activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the monoamine transporter activity of NNC 05-2090 hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
A1: this compound is primarily a GABA uptake inhibitor, showing moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1][2][3][4] Its primary use in research is to inhibit GABA reuptake, thereby increasing extracellular GABA levels.
Q2: What are the known off-target activities of this compound, specifically concerning monoamine transporters?
A2: this compound exhibits inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) in the micromolar range.[1][2][5] It also has affinity for α1 and D2 receptors.[3] This is important to consider as these off-target effects can influence experimental outcomes if not properly controlled.
Q3: At what concentrations does this compound inhibit monoamine transporters?
A3: The reported IC50 values for this compound at monoamine transporters are 4.08 µM for DAT, 5.29 µM for SERT, and 7.91 µM for NET.[1][2][5] It is crucial to consider these values when designing experiments to minimize off-target effects.
Q4: How can I minimize the off-target effects of this compound on monoamine transporters in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits BGT-1 without significantly affecting monoamine transporters.
-
Use specific antagonists as controls: In your experimental setup, include parallel experiments with specific antagonists for DAT (e.g., GBR-12909), SERT (e.g., Citalopram), and NET (e.g., Desipramine) to delineate the effects of NNC 05-2090 on monoamine transport.
-
Utilize appropriate cellular models: If possible, use cell lines that do not express the monoamine transporters you wish to exclude from your investigation.
-
Perform control experiments: Compare results from cells treated with this compound to untreated cells and cells treated with vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected changes in dopaminergic, serotonergic, or noradrenergic signaling. | The concentration of this compound used may be high enough to inhibit DAT, SERT, or NET. | Lower the concentration of this compound. Perform a dose-response curve to find the optimal concentration. Use specific monoamine transporter inhibitors as controls to confirm off-target effects. |
| Difficulty replicating results from literature. | Experimental conditions such as cell type, incubation time, and buffer composition may differ. The purity of the this compound may vary. | Carefully review and align your experimental protocol with the cited literature. Ensure the purity of your compound and prepare fresh solutions. |
| High background signal in neurotransmitter uptake assays. | Non-specific binding of the radiolabeled substrate or issues with the washing steps. | Optimize washing steps to reduce non-specific binding. Include a condition with a known potent inhibitor of the transporter of interest to define non-specific uptake. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound at various transporters and receptors.
| Target | Species | Parameter | Value (µM) | Reference |
| hBGT-1 | Human | Ki | 1.4 | [3] |
| hGAT-1 | Human | Ki | 19 | [3] |
| hGAT-2 | Human | Ki | 41 | [3] |
| hGAT-3 | Human | Ki | 15 | [3] |
| Dopamine Transporter (DAT) | Not Specified | IC50 | 4.08 | [1][2][5] |
| Serotonin Transporter (SERT) | Not Specified | IC50 | 5.29 | [1][2][5] |
| Norepinephrine Transporter (NET) | Not Specified | IC50 | 7.91 | [1][2][5] |
| α1 Receptor | Not Specified | IC50 | 0.266 | [3] |
| D2 Receptor | Not Specified | IC50 | 1.632 | [3] |
Experimental Protocols
Monoamine Transporter Uptake Assay
This protocol is a general guideline for measuring the inhibition of dopamine, serotonin, or norepinephrine uptake by this compound in cultured cells expressing the respective transporters.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human DAT, SERT, or NET
-
96-well cell culture plates
-
Krebs-HEPES buffer (KHB) or similar assay buffer
-
[3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine
-
This compound
-
Specific inhibitors for DAT (e.g., GBR-12909), SERT (e.g., Citalopram), or NET (e.g., Desipramine) for control
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Preparation of Compounds: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or control inhibitors for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate ([3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of specific uptake against the logarithm of the compound concentration. Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a specific inhibitor) from the total uptake.
Radioligand Binding Assay
This protocol provides a general method to determine the binding affinity of this compound to monoamine transporters.
Materials:
-
Cell membranes prepared from cells expressing DAT, SERT, or NET
-
Radioligands specific for DAT (e.g., [3H]-WIN 35,428), SERT (e.g., [3H]-Citalopram), or NET (e.g., [3H]-Nisoxetine)
-
This compound
-
Specific unlabeled ligands for defining non-specific binding (e.g., cocaine for DAT)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate or microcentrifuge tubes, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a specific unlabeled ligand) from the total binding. Determine the Ki value of this compound from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a neurotransmitter uptake assay.
References
Technical Support Center: NNC 05-2090 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with NNC 05-2090 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a GABA uptake inhibitor. It displays moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][2][3] By inhibiting GABA reuptake, it increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, which is thought to underlie its anticonvulsant effects.[4]
Q2: Does this compound have other biological targets?
Yes, this compound is a multi-target compound. In addition to its primary activity on BGT-1, it also inhibits other GABA transporters (GAT-1, GAT-2, and GAT-3) and monoamine transporters for serotonin, noradrenaline, and dopamine.[1][5] Furthermore, it shows affinity for α1- and D2-receptors.[6] More recently, it has been identified as a potential antagonist of the neuromedin U receptor 2 (NMUR2). This broad pharmacological profile can contribute to its overall effect and may be a source of variability in experimental results.
Q3: What are the known in vivo effects of this compound?
This compound has demonstrated anticonvulsant properties in various rodent models. It has been shown to inhibit sound-induced tonic and clonic convulsions in DBA/2 mice and antagonize tonic hindlimb extension in the maximal electroshock (MES) test.[1][6] It has also been found to reduce the severity of generalized seizures in amygdala-kindled rats.[6] Additionally, it has shown antiallodynic effects in a mouse model of neuropathic pain.[5]
Q4: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in ethanol up to 13 mM. Its solubility in aqueous solutions is limited, which is a critical consideration for in vivo formulation.
Troubleshooting Inconsistent In Vivo Results
Q5: My in vivo results with this compound are inconsistent. What are the potential causes?
Inconsistent in vivo results can stem from a variety of factors related to the compound itself, the experimental protocol, and the animal model. Key areas to investigate include:
-
Compound Formulation and Administration: Due to its limited aqueous solubility, improper formulation can lead to precipitation of the compound and inaccurate dosing.
-
Off-Target Effects: The compound's activity at multiple transporters and receptors can lead to complex and sometimes opposing biological effects depending on the animal model and the specific endpoint being measured.
-
Animal Model Variability: Genetic differences between and within rodent strains can significantly impact seizure susceptibility and drug response.
-
Experimental Protocol Variations: Minor differences in experimental procedures, such as the timing of administration relative to the experimental challenge, can influence outcomes.
Below is a workflow to help troubleshoot inconsistent results:
Caption: Troubleshooting workflow for inconsistent in vivo results.
Q6: How should I prepare this compound for in vivo administration?
Given its solubility profile, a co-solvent system is recommended. Here is a suggested protocol for preparing this compound for intraperitoneal (i.p.) injection in rodents:
Recommended In Vivo Formulation Protocol
-
Primary Dissolution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Vehicle Preparation: Prepare a vehicle solution of sterile saline or phosphate-buffered saline (PBS).
-
Final Dilution: On the day of the experiment, dilute the DMSO stock solution with the aqueous vehicle to the final desired concentration. It is crucial to keep the final concentration of DMSO as low as possible (ideally below 10%) to avoid solvent-induced toxicity.[7][8]
-
Solubilization: After dilution, the solution may become cloudy. Use a bath sonicator to ensure the compound is fully dissolved and in suspension before each injection.
-
Control Group: Always include a vehicle control group that receives the same concentration of DMSO in the aqueous vehicle as the experimental groups.[9]
Q7: Could the choice of animal strain be affecting my results?
Absolutely. Both inter-strain (e.g., C57BL/6 vs. BALB/c) and intra-strain (e.g., C57BL/6 from different vendors) differences in mice and rats can lead to significant variability in seizure thresholds and responses to anticonvulsant drugs. It is recommended to use well-characterized inbred strains from a consistent supplier to minimize genetic variability.
Q8: How might the off-target effects of this compound contribute to inconsistent results?
The inhibition of monoamine transporters and interaction with α1- and D2-receptors can produce a range of physiological effects that may confound the results of studies focused solely on its GABAergic activity.[6][10] For example, alterations in dopamine or noradrenaline levels could influence seizure thresholds or locomotor activity, which might be an important behavioral readout in your model. The contribution of these off-target effects may vary between different seizure models (e.g., chemically induced vs. electrically induced vs. genetic models).
Data and Protocols
Pharmacological Profile of this compound
| Target | Species | Assay Type | Value (IC50/Ki) | Reference(s) |
| GABA Transporters | ||||
| BGT-1 (mGAT-2) | Human | Ki | 1.4 µM | |
| GAT-1 | Human | Ki | 19 µM | |
| GAT-2 | Human | Ki | 41 µM | |
| GAT-3 | Human | Ki | 15 µM | |
| [3H]GABA Uptake | Rat | IC50 | 4.4 µM (cortex) | [1][6] |
| Monoamine Transporters | ||||
| Serotonin Transporter | - | IC50 | 5.29 µM | [1] |
| Noradrenaline Transporter | - | IC50 | 7.91 µM | [1] |
| Dopamine Transporter | - | IC50 | 4.08 µM | [1] |
| Other Receptors | ||||
| α1-adrenoceptor | - | IC50 | 266 nM | [6] |
| D2-receptor | - | IC50 | 1632 nM | [6] |
In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Endpoint | ED50 | Reference(s) |
| Sound-Induced Seizures (Tonic) | DBA/2 Mice | i.p. | Inhibition of tonic convulsions | 6 µmol/kg | [6] |
| Sound-Induced Seizures (Clonic) | DBA/2 Mice | i.p. | Inhibition of clonic convulsions | 19 µmol/kg | [1][6] |
| Maximal Electroshock (MES) Test | Mice | i.p. | Antagonism of tonic hindlimb extension | 73 µmol/kg | [1][6] |
| Amygdala Kindled Seizures | Rats | i.p. | Reduction in seizure severity | Significant at 72-242 µmol/kg | [6] |
| Partial Sciatic Nerve Ligation (Allodynia) | Mice | i.p. or i.t. | Reversal of mechanical allodynia | Effective at 0.01-0.3 mg/kg | [1] |
Experimental Protocols and Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the known and potential signaling pathways affected by this compound.
Caption: Signaling pathways affected by this compound.
Detailed Methodology: Maximal Electroshock (MES) Test
This protocol is a generalized procedure for assessing the anticonvulsant activity of this compound.
-
Animals: Male CD-1 mice (20-25 g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.
-
Compound Preparation: Prepare this compound as described in the "Recommended In Vivo Formulation Protocol" section. A range of doses (e.g., 10, 30, 100 µmol/kg) should be tested to determine the ED50.
-
Administration: Administer the prepared compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Pre-treatment Time: Test for anticonvulsant effects at the predicted time of peak plasma concentration. If this is unknown, a time-course experiment (e.g., testing at 30, 60, and 120 minutes post-injection) should be performed.
-
MES Induction: A maximal seizure is induced via corneal electrodes using a constant current stimulator (e.g., 50 mA for 0.2 seconds).
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: The ED50 (the dose at which 50% of animals are protected) can be calculated using probit analysis.
Factors Influencing In Vivo Outcomes
The following diagram illustrates the interplay of various factors that can lead to inconsistent in vivo results.
Caption: Factors influencing in vivo experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. | BioWorld [bioworld.com]
Technical Support Center: Optimizing NNC 05-2090 Hydrochloride for Synaptosome Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NNC 05-2090 hydrochloride for synaptosome assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of GABA (γ-aminobutyric acid) uptake, showing moderate selectivity for the GABA transporter subtype BGT-1 (mGAT-2). By blocking the reuptake of GABA from the synaptic cleft, it enhances GABAergic neurotransmission.
Q2: What is a synaptosome assay and why is it used to study this compound?
A2: A synaptosome assay utilizes isolated nerve terminals (synaptosomes) to study synaptic processes in vitro. Synaptosomes retain functional machinery for neurotransmitter uptake, storage, and release, making them an excellent model to investigate the effects of compounds like this compound on neurotransmitter transporter activity.
Q3: What is the typical IC50 of this compound in a synaptosomal GABA uptake assay?
A3: The IC50 value for this compound in inhibiting [3H]GABA uptake in synaptosomes from the rat cerebral cortex is approximately 4.4 µM.[1][2] In synaptosomes from the inferior colliculus, the IC50 is around 2.5 µM.[1][2]
Q4: What are the known off-target effects of this compound?
A4: At higher concentrations, this compound can interact with other receptors and transporters. It has shown affinity for α1-adrenergic and D2-dopamine receptors with IC50 values of 266 nM and 1632 nM, respectively.[2] It also inhibits serotonin and noradrenaline transporters with IC50 values of 5.29 µM and 7.91 µM, respectively.[1]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound in synaptosome assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition of GABA Uptake | NNC 05-2090 Concentration is Too Low: The concentration used is significantly below the IC50 value, resulting in minimal inhibition of GABA transporters. | - Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and increasing to a concentration well above the expected IC50 (e.g., 100 µM).- Ensure accurate preparation of stock and working solutions. This compound is soluble in DMSO and ethanol. |
| Synaptosome Viability is Poor: Damaged or non-viable synaptosomes will have compromised transporter function, leading to inconsistent results. | - Follow a validated protocol for synaptosome preparation to ensure high viability.- Keep samples on ice throughout the preparation process.- Use freshly prepared synaptosomes for each experiment. | |
| Incorrect Assay Conditions: Suboptimal temperature, pH, or ion concentrations in the assay buffer can affect transporter activity. | - Ensure the assay buffer is at the correct pH (typically 7.4) and contains the appropriate physiological concentrations of ions (e.g., Na+, K+, Cl-).- Maintain a consistent temperature (usually 37°C) during the uptake assay. | |
| High Variability Between Replicates | Inconsistent Pipetting: Small volumes of concentrated drug solutions can be difficult to pipette accurately. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a larger volume of the working solution to minimize pipetting errors. |
| Uneven Distribution of Synaptosomes: Synaptosomes can settle at the bottom of the tube, leading to inconsistent amounts in each replicate. | - Gently mix the synaptosome suspension before aliquoting into assay tubes. | |
| Solubility Issues: The compound may precipitate out of solution at higher concentrations in aqueous assay buffers. | - Prepare stock solutions in an appropriate solvent like DMSO at a high concentration and then dilute into the aqueous assay buffer, ensuring the final solvent concentration is low (typically <1%) and does not affect the assay. | |
| Inhibition Plateaus at a Low Level | Off-Target Effects: At very high concentrations, the compound may have off-target effects that interfere with the assay. | - Consult the IC50 values for off-target binding to determine if the concentrations used are likely to cause non-specific effects.[2]- If off-target effects are suspected, consider using a more selective inhibitor as a positive control. |
| Non-Specific Binding: The compound may bind to other components in the synaptosome preparation, reducing its effective concentration at the target transporter. | - While difficult to control, being aware of this possibility is important when interpreting results at very high concentrations. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
Table 1: Inhibition of [3H]GABA Uptake in Rat Synaptosomes
| Brain Region | IC50 (µM) |
| Cerebral Cortex | 4.4[1][2] |
| Inferior Colliculus | 2.5[1][2] |
Table 2: Inhibitory Activity (IC50/Ki in µM) at Various Transporters
| Transporter | Species | IC50 (µM) | Ki (µM) |
| BGT-1 | Human | 10.6[1] | 1.4 |
| mGAT2 | Mouse | - | 1.4[1] |
| Dopamine Transporter | - | 4.08[1] | - |
| Serotonin Transporter | - | 5.29[1] | - |
| Noradrenaline Transporter | - | 7.91[1] | - |
| GAT-1 | - | 29.62[1] | 19 (hGAT-1) |
| GAT-2 | - | 45.29[1] | 41 (hGAT-2) |
| GAT-3 | - | 22.51[1] | 15 (hGAT-3) |
Table 3: Off-Target Receptor Binding Affinity
| Receptor | IC50 (nM) |
| α1-adrenergic | 266[2] |
| D2-dopamine | 1632[2] |
Experimental Protocols
Protocol 1: Preparation of Synaptosomes from Rat Brain
This protocol is adapted from standard neurochemical methods.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4
-
Percoll gradients (e.g., 8%, 12%, and 20%)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and quickly dissect the brain region of interest on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (approximately 10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (P2), which contains the crude synaptosomes, in a small volume of Homogenization Buffer.
-
Layer the resuspended P2 fraction onto a discontinuous Percoll gradient.
-
Centrifuge the gradient at 15,000 x g for 20 minutes at 4°C.
-
Synaptosomes will band at the interface of the 12% and 20% Percoll layers. Carefully collect this fraction.
-
Wash the collected synaptosomes by diluting with Homogenization Buffer and centrifuging at 15,000 x g for 20 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in the desired assay buffer.
-
Determine the protein concentration of the synaptosome preparation using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: [3H]GABA Uptake Assay in Synaptosomes
Materials:
-
Synaptosome preparation
-
Assay Buffer: Krebs-Ringer-HEPES buffer (e.g., 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
This compound stock solution (in DMSO)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold and vacuum pump
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in Assay Buffer to the desired concentrations.
-
In microcentrifuge tubes, add a small volume of the synaptosome suspension (typically 25-100 µg of protein per tube).
-
Add the different concentrations of this compound or vehicle (for control) to the tubes and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a known concentration of [3H]GABA (e.g., 50 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure initial uptake rates are measured.
-
Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold under vacuum.
-
Quickly wash the filters with ice-cold Assay Buffer (3 x 5 mL) to remove unbound [3H]GABA.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective GABA uptake inhibitor (e.g., tiagabine) or by conducting the assay at 4°C.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
Plot the percentage of inhibition of specific [3H]GABA uptake against the log concentration of this compound to determine the IC50 value.
Visualizations
GABAergic Synapse Signaling Pathway
Caption: GABAergic synapse signaling pathway and the inhibitory action of this compound.
Experimental Workflow for [3H]GABA Uptake Assay
Caption: Step-by-step workflow for a [3H]GABA uptake assay in synaptosomes.
References
Potential toxicity of NNC 05-2090 hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NNC 05-2090 hydrochloride in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Cell Death or Low Cell Viability
If you observe a significant decrease in cell viability that is not attributed to the intended experimental outcome, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the culture medium for any precipitate after adding this compound. - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your specific cell line (typically <0.5%). - Prepare fresh stock solutions and dilute them in pre-warmed culture medium immediately before use. |
| Off-Target Effects | - Your cell line may express off-target receptors for NNC 05-2090, such as α1-adrenergic and D2-dopamine receptors, which could trigger unintended signaling pathways leading to cell death.[1] - Review the literature to determine if your cell line expresses these receptors. - Consider using a more specific inhibitor for your target of interest if available. |
| Phospholipidosis | - NNC 05-2090 has been shown to induce phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes, which can lead to cytotoxicity.[2][3] - If you suspect phospholipidosis, consider using specific dyes to visualize lysosomal lipid accumulation. |
| NMUR2 Antagonism | - In specific cell types like glioma cells, NNC 05-2090 acts as an antagonist of the Neuromedin U Receptor 2 (NMUR2), leading to reduced cell proliferation and growth.[4][5][6] This may be an intended or unintended effect depending on your research context. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in experimental outcomes can be frustrating. Here are some factors to consider to improve reproducibility.
| Potential Cause | Troubleshooting Steps |
| Stock Solution Instability | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions as recommended by the manufacturer, typically desiccated at room temperature for the solid compound. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and seeding densities between experiments. - Ensure uniform incubation conditions (temperature, CO2, humidity). |
| Assay-Specific Issues | - For GABA uptake assays, ensure that the preincubation and incubation times are consistent.[7] - When performing cell viability assays, choose an assay that is compatible with your experimental conditions and cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 13 mM. For long-term storage, the solid compound should be desiccated at room temperature. Stock solutions in DMSO can be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q2: What are the known targets of this compound?
A2: this compound is primarily known as a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1). It also has inhibitory activity against other GABA transporters (GAT-1, GAT-2, GAT-3). Additionally, it exhibits off-target activity, acting as an antagonist at α1-adrenergic and D2-dopamine receptors.[1] More recently, it has been identified as a potential antagonist of the Neuromedin U Receptor 2 (NMUR2).[4][5][6]
Q3: Can this compound be toxic to cells?
A3: While some studies have reported no cytotoxicity in certain screening assays, this compound can exhibit cytotoxic or anti-proliferative effects in specific contexts.[4][5][6] For example, it has been shown to reduce the growth of glioma cells by antagonizing the NMUR2 receptor.[4][5][6] It has also been identified as an inducer of phospholipidosis, a form of cellular toxicity.[2][3] The potential for toxicity is cell-type dependent and may be related to its off-target activities.
Q4: What concentration range of this compound should I use in my cell culture experiments?
A4: The optimal concentration will depend on your specific cell type and experimental goals. Based on its known inhibitory constants (Ki and IC50 values), a starting range of 1 µM to 50 µM is often used in cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Data Presentation
Table 1: Inhibitory Activity of this compound on GABA Transporters
| Target | Kᵢ (µM) | IC₅₀ (µM) | Species/System |
| hBGT-1 | 1.4 | - | Human |
| hGAT-1 | 19 | 29.62 | Human |
| hGAT-2 | 41 | 45.29 | Human |
| hGAT-3 | 15 | 22.51 | Human |
| Rat Cortex Synaptosomes | - | 4.4 | Rat |
| Rat Inferior Colliculus Synaptosomes | - | 2.5 | Rat |
Data compiled from multiple sources.[1]
Table 2: Off-Target Activity of this compound
| Target | IC₅₀ (nM) |
| α₁-adrenergic receptor | 266 |
| D₂-dopamine receptor | 1632 |
Data compiled from multiple sources.[1]
Table 3: Anti-proliferative Activity in Glioma Cells
| Cell Line | IC₅₀ (µM) |
| U87MG | ~10.5 |
| U373MG | ~11.3 |
Data is estimated from published findings where NNC 05-2090 was identified as an NMUR2 antagonist.[4][5][6]
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
This is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. The final vehicle concentration should be consistent across all wells and non-toxic to the cells. Replace the existing medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
References
- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting NNC 05-2090 hydrochloride in patch-clamp experiments
Technical Support Center: NNC 55-0396 Hydrochloride
Important Note for Researchers: The compound "NNC 05-2090" is a GABA uptake inhibitor, primarily targeting the BGT-1 transporter[1][2][3]. However, the structurally similar name "NNC 55-0396" refers to a widely used, selective T-type calcium channel blocker[4]. Given the common application of T-type channel blockers in patch-clamp electrophysiology, this guide will focus on NNC 55-0396 hydrochloride . Please verify the CAS number of your compound to ensure you are using the correct substance for your experiment.
-
NNC 55-0396 Hydrochloride CAS: 357400-13-6
-
NNC 05-2090 Hydrochloride CAS: 184845-18-9
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of NNC 55-0396? NNC 55-0396 is a highly selective blocker of T-type calcium channels (CaV3.x). It demonstrates a significant inhibitory effect on CaV3.1 channels with an IC50 value of approximately 6.8 μM[5][6][7].
Q2: How selective is NNC 55-0396? What are its known off-target effects? It is highly selective for T-type channels over high-voltage-activated (HVA) calcium channels, such as L-type channels, where concentrations up to 100 μM show no significant effect[7][8]. However, at higher concentrations, it may have off-target effects. For instance, it has been shown to inhibit voltage-dependent K+ channels in arterial smooth muscle cells with an IC50 of 80 nM[8]. In glioblastoma cells, cytotoxic concentrations can paradoxically increase cytosolic calcium via inositol triphosphate receptors (IP3R) and induce ER stress[9]. It can also suppress hypoxia-inducible factor-1α (HIF-1α) activity[8][10].
Q3: What is the recommended working concentration for patch-clamp experiments? The working concentration should be determined empirically for your specific cell type and experimental goals. A common starting point is the IC50 value (around 7 μM). A concentration range of 1-20 μM is often used. To ensure selectivity, it is advisable to use the lowest effective concentration and to avoid exceeding 100 μM to minimize effects on HVA channels[7][8].
Q4: How should I prepare stock and working solutions of NNC 55-0396 hydrochloride? NNC 55-0396 hydrochloride is soluble in water (up to 25 mM) and DMSO (up to 100 mg/mL or 177.13 mM)[6][7]. For patch-clamp experiments, a common practice is to prepare a concentrated stock solution (e.g., 10-25 mM) in water or DMSO. This stock can then be diluted to the final working concentration in your external recording solution immediately before use. When using DMSO, ensure the final concentration in your recording solution is low (typically ≤0.1%) to avoid solvent effects on the cells.
Q5: How stable is NNC 55-0396 in solution? Aqueous solutions are noted to be unstable and should be prepared fresh for each experiment[5]. If using a stock solution in DMSO, it is recommended to store it at -20°C for up to one month or -80°C for up to six months in small, single-use aliquots to avoid repeated freeze-thaw cycles[6]. Powdered compound should be stored desiccated at room temperature or at -20°C for long-term stability[5].
Quantitative Data Summary
The following table summarizes key quantitative parameters for NNC 55-0396 hydrochloride.
| Parameter | Value | Cell Type / Condition | Source(s) |
| Molecular Weight | 564.57 g/mol | N/A | [7] |
| Formula | C₃₀H₃₈FN₃O₂·2HCl | N/A | |
| IC50 (CaV3.1) | 6.8 μM | HEK293 cells expressing CaV3.1 | [5][6][8] |
| IC50 (HVA Channels) | > 100 μM | INS-1 cells | [7] |
| IC50 (K+ Channels) | 80 nM | Arterial smooth muscle cells | [8] |
| Solubility (Water) | Soluble to 25 mM | N/A | [7] |
| Solubility (DMSO) | 100 mg/mL (177.13 mM) | Requires sonication | [6] |
| Storage (Powder) | Desiccate at Room Temperature or -20°C for long-term | N/A | [5] |
| Storage (Solution) | Prepare fresh; or -80°C for 6 months (DMSO stock) | Aliquot to avoid freeze-thaw | [5][6] |
Experimental Protocols
Protocol 1: Preparation of NNC 55-0396 Stock Solution
-
Calculate Mass: Determine the mass of NNC 55-0396 hydrochloride powder needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, use 5.65 mg).
-
Choose Solvent: For a water-based stock, use sterile, deionized water. For a DMSO-based stock, use high-purity, anhydrous DMSO.
-
Dissolve Compound: Add the solvent to the vial containing the powder. Vortex thoroughly. If using DMSO for high concentrations, brief sonication may be required to fully dissolve the compound[6].
-
Aliquot and Store: Dispense the stock solution into small, single-use polypropylene tubes. Store DMSO stocks at -80°C and aqueous stocks at -20°C (use immediately after thawing and discard unused portions)[6].
Protocol 2: Application in a Whole-Cell Patch-Clamp Experiment
-
Cell Preparation: Prepare your cells (e.g., cultured cells or acute brain slices) in the recording chamber with a continuous flow of oxygenated external solution.
-
Obtain Recording: Establish a stable whole-cell patch-clamp recording. Use a voltage protocol appropriate for isolating T-type calcium currents (e.g., hold the cell at a hyperpolarized potential like -100 mV to ensure channel availability, then step to various test potentials like -40 mV).
-
Baseline Measurement: Record baseline T-type currents for several minutes to ensure stability before drug application.
-
Prepare Working Solution: Thaw a single aliquot of your NNC 55-0396 stock solution. Dilute it into the external recording solution to achieve the final desired concentration (e.g., add 1 µL of a 10 mM stock to 1 mL of external solution for a final concentration of 10 µM). Mix thoroughly.
-
Drug Application: Switch the perfusion system from the control external solution to the external solution containing NNC 55-0396.
-
Record Effect: Continuously monitor the T-type currents until a steady-state block is achieved. This may take several minutes depending on your perfusion system's exchange rate.
-
Washout: Switch the perfusion back to the control external solution to wash out the compound. Note that the washout of NNC 55-0396 can be slow and incomplete, suggesting it may dissolve in or pass through the plasma membrane[11].
-
Vehicle Control: In a separate experiment, perform a control application using the external solution containing the same final concentration of the vehicle (e.g., 0.1% DMSO) to ensure the observed effects are not due to the solvent.
Troubleshooting Guide
Problem: I am not observing any block of my T-type currents.
-
Is the compound active? NNC 55-0396 solutions are unstable; always use a freshly prepared solution or a fresh aliquot from a properly stored stock[5]. Repeated freeze-thaw cycles can degrade the compound.
-
Is the concentration correct? Verify your dilution calculations. Consider increasing the concentration, as the potency can vary between cell types.
-
Is your voltage protocol optimal? T-type channels inactivate at depolarized potentials. Ensure your holding potential is sufficiently negative (e.g., -90 mV or lower) to allow for channel recovery from inactivation before you apply the test pulse.
-
Is the channel expressed? Confirm that your cells express T-type calcium channels (CaV3.1, 3.2, or 3.3) that are sensitive to NNC 55-0396.
Problem: The block of the current is inconsistent or highly variable.
-
Is the solution homogeneous? Ensure the final working solution is thoroughly mixed after adding the stock. Inadequate mixing can lead to variable concentrations being delivered to the cell.
-
Is your perfusion system stable? Check your perfusion system for bubbles, leaks, or fluctuating flow rates, which can cause inconsistent drug delivery[12]. Ensure the solution exchange in the chamber is complete and stable.
Problem: The compound precipitated when I added it to my external solution.
-
Check solubility limits: While NNC 55-0396 is water-soluble, buffers with high salt concentrations or specific pH values can sometimes reduce the solubility of compounds. Try preparing the working solution immediately before use and ensure it is fully dissolved before perfusion. If using a DMSO stock, ensure the final concentration is low (e.g., <0.1%).
Problem: The effect of the compound is not reversing during washout.
-
This is a known characteristic. The washout of NNC 55-0396 is reported to be very slow and often incomplete[11][13]. This is hypothesized to be due to the compound entering the plasma membrane[11]. Plan your experiments accordingly, as it may not be possible to record from the same cell post-washout.
Problem: I am seeing unexpected effects on cell health or other ion channels.
-
Consider off-target effects. NNC 55-0396 can inhibit certain potassium channels and, at very high concentrations, may have other non-specific effects[8][9]. Use the lowest effective concentration to maximize selectivity. Perform control experiments to characterize any secondary effects in your specific preparation.
Visualizations
Caption: Mechanism of NNC 55-0396 action on T-type calcium channels.
Caption: Standard workflow for a patch-clamp pharmacology experiment.
Caption: Troubleshooting logic for "No Effect Observed" scenario.
References
- 1. NNC 05-2090 (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NNC 55-0396 dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. repositori.udl.cat [repositori.udl.cat]
- 10. NNC 55-0396, a T-type Ca2+ channel inhibitor, inhibits angiogenesis via suppression of hypoxia-inducible factor-1α signal transduction [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: A New Selective Inhibitor of T-Type Calcium Channels | Semantic Scholar [semanticscholar.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. pubs.acs.org [pubs.acs.org]
NNC 05-2090 hydrochloride degradation and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of NNC 05-2090 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: There are conflicting recommendations from different suppliers. To ensure maximum stability, it is advisable to store solid this compound under desiccating conditions. For long-term storage, refrigeration at 4°C or lower is recommended.[1] Always refer to the product-specific information sheet provided by the supplier.
Q2: What is the recommended storage for this compound in solution?
A2: Stock solutions of this compound can be prepared in DMSO or ethanol.[2] For optimal stability, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded at lower temperatures. Before use, allow the solution to thaw completely at room temperature and ensure complete dissolution by vortexing or brief sonication. If precipitation persists, preparing a fresh stock solution is recommended.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure containing a piperidinol moiety, potential degradation could occur through oxidation of the hydroxyl group to form a piperidone derivative, or through ring-opening reactions under harsh conditions. The carbazole component of the molecule is generally chemically stable.
Q5: How does this compound exert its biological effect?
A5: this compound is an inhibitor of GABA uptake, showing moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT2).[2][3][4] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, it enhances GABAergic neurotransmission.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Prepare fresh stock solutions and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Ensure working solutions are prepared fresh daily.[3] |
| Inaccurate solution concentration. | Verify the calibration of balances and pipettes. Ensure complete dissolution of the solid compound when preparing stock solutions. | |
| Precipitation in stock solution | The concentration of the solution exceeds its solubility at the storage temperature. | Warm the solution to room temperature and vortex or sonicate to redissolve. If the issue persists, consider preparing a slightly more dilute stock solution. |
| The solvent is not appropriate for long-term storage at low temperatures. | Confirm the suitability of the chosen solvent (e.g., DMSO, ethanol) for cryogenic storage. | |
| Loss of compound activity in cell-based assays | Degradation of the compound in the culture medium. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive assays. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration | Source |
| Solid | N/A | Room Temperature (desiccated) | Up to 12 months | [2][6] |
| Solid | N/A | 4°C | Not specified | [1] |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month | [3] |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | [3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO or ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO to a final concentration of 100 mM or ethanol to 13 mM) to the tube.[2]
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline and should be optimized for your specific analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
References
Validation & Comparative
A Comparative Analysis of NNC 05-2090 Hydrochloride and Tiagabine in GABA Transporter Inhibition
In the landscape of neuropharmacology, the inhibition of gamma-aminobutyric acid (GABA) transporters (GATs) presents a critical avenue for modulating inhibitory neurotransmission, with significant implications for the treatment of epilepsy and other neurological disorders. This guide provides a detailed comparison of two key GAT inhibitors: NNC 05-2090 hydrochloride and tiagabine. While both compounds target the GABAergic system, they exhibit distinct selectivity profiles and mechanisms of action, leading to different pharmacological effects.
Overview of this compound and Tiagabine
This compound is a synthetic compound that functions as a GABA uptake inhibitor. Notably, it displays selectivity for the betaine/GABA transporter 1 (BGT-1), also known as GAT-2 in mice, and does not preferentially target the GAT-1 subtype.[1] Its distinct profile suggests a potential for different therapeutic applications and side-effect profiles compared to GAT-1 selective inhibitors.
Tiagabine , on the other hand, is a well-established anticonvulsant drug that acts as a potent and selective inhibitor of GAT-1.[2][3][4] By blocking the reuptake of GABA at the synapse, tiagabine enhances GABAergic neurotransmission, thereby reducing neuronal excitability.[3][5][6] Its mechanism is characterized as a mixed-type inhibition, where it initially binds to the outward-facing conformation of the transporter and subsequently locks it in an inward-facing, inactive state.[6]
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data for this compound and tiagabine, highlighting their differences in potency and selectivity for GABA transporter subtypes.
Table 1: In Vitro Inhibition of GABA Transporters
| Compound | Transporter Subtype | Inhibition (Ki, µM) | Inhibition (IC50, µM) |
| This compound | BGT-1 | 1.4 | - |
| GAT-1 | 19 | 4.4 (rat cortex synaptosomes) | |
| GAT-2 | 41 | 2.5 (rat inferior colliculus synaptosomes) | |
| GAT-3 | 15 | - | |
| Tiagabine | GAT-1 | Highly potent and selective (reportedly 10,000-20,000 fold > GAT-2/3) | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2]
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Endpoint | ED50 (µmol/kg, i.p.) |
| This compound | DBA/2 Mice | Sound-induced tonic convulsions | 6 |
| DBA/2 Mice | Sound-induced clonic convulsions | 19 | |
| Mice | Maximal Electroshock (MES) | 73 | |
| Tiagabine | - | - | Data not available for direct comparison in the same models from the provided search results. |
Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population.[2]
Mechanism of Action and Signaling Pathways
Both NNC 05-2090 and tiagabine exert their effects by inhibiting GABA transporters, leading to an increase in extracellular GABA concentrations. This elevated GABA then acts on postsynaptic GABAA and GABAB receptors to enhance inhibitory signaling. The key difference lies in the primary transporter they target. Tiagabine's selective inhibition of GAT-1 primarily affects GABA reuptake at synaptic terminals, prolonging the presence of synaptically released GABA. In contrast, NNC 05-2090's preference for BGT-1 suggests a greater impact on extrasynaptic GABA levels and potentially different downstream signaling consequences.
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
A common method to determine the inhibitory potency of compounds on GABA transporters is the radioligand uptake assay using synaptosomes or cell lines expressing specific GAT subtypes.
Objective: To measure the IC50 value of a test compound for the inhibition of [3H]GABA uptake.
Materials:
-
Synaptosomal preparations from rat cerebral cortex or inferior colliculus, or HEK293 cells stably expressing the desired GAT subtype.
-
[3H]GABA (radiolabeled GABA).
-
Test compounds (NNC 05-2090, tiagabine) at various concentrations.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Preparation: Synaptosomes or cells are prepared and suspended in the assay buffer.
-
Pre-incubation: The cell/synaptosome suspension is pre-incubated with the test compound at various concentrations for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 25-37°C).
-
Initiation of Uptake: [3H]GABA is added to the mixture to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short period (e.g., 3-10 minutes) to allow for GABA uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through a filter mat, which traps the cells/synaptosomes but allows the unbound [3H]GABA to pass through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound and tiagabine are both valuable tools for studying the GABAergic system, but their distinct pharmacological profiles are crucial for researchers and drug developers to consider. Tiagabine's high potency and selectivity for GAT-1 have established it as a clinical anticonvulsant. NNC 05-2090, with its preference for BGT-1, offers a different approach to modulating GABAergic tone, potentially with a different spectrum of therapeutic effects and side effects. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with careful consideration of their respective potencies, selectivities, and mechanisms of action. Further head-to-head comparative studies under identical experimental conditions would be beneficial to more precisely delineate their pharmacological differences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BGT-1 Inhibitors: NNC 05-2090 Hydrochloride vs. EF1502
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate investigation of the Betaine/GABA Transporter 1 (BGT-1). This guide provides an objective comparison of two commonly used BGT-1 inhibitors, NNC 05-2090 hydrochloride and EF1502, supported by available experimental data.
This comparison outlines the inhibitory profiles, selectivity, and mechanisms of action of this compound and EF1502, providing a comprehensive resource for informed decision-making in research applications.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the key quantitative data for this compound and EF1502 based on their inhibitory activity against BGT-1 and other related GABA transporters (GATs).
| Parameter | This compound | EF1502 |
| Target(s) | BGT-1, GAT-1, GAT-2, GAT-3, Serotonin Transporter, Noradrenaline Transporter, Dopamine Transporter | BGT-1, GAT-1 |
| BGT-1 Inhibition (Ki) | 1.4 µM | Not explicitly reported |
| BGT-1 Inhibition (IC50) | 10.6 µM[1] | Biphasic inhibition, with the potent component in the range of 2.5–11.2 µM[2] |
| GAT-1 Inhibition (Ki/IC50) | Ki: 19 µM | Inhibits GAT-1[3] |
| GAT-2 Inhibition (Ki) | 41 µM | Not reported to be a primary target |
| GAT-3 Inhibition (Ki) | 15 µM | Not reported to be a primary target |
| Monoamine Transporter Inhibition (IC50) | Serotonin: 5.29 µM, Noradrenaline: 7.91 µM, Dopamine: 4.08 µM[1] | Not reported to be a primary target |
| Inhibition Profile at BGT-1 | Monophasic[2] | Biphasic[2] |
Experimental Protocols
The inhibitory activity of this compound and EF1502 on BGT-1 is typically determined using a cell-based radiolabeled substrate uptake assay. A representative protocol is detailed below.
[3H]GABA Uptake Assay in Cells Expressing BGT-1
This in vitro assay measures the ability of a test compound to inhibit the uptake of radiolabeled gamma-aminobutyric acid ([3H]GABA) into cells that are engineered to express the BGT-1 transporter.
Materials:
-
HEK-293 cells (or other suitable host cells) stably or transiently expressing human BGT-1.
-
[3H]GABA (radiolabeled substrate).
-
Unlabeled GABA.
-
Test compounds (this compound, EF1502).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture and Plating: Culture the BGT-1 expressing cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (this compound and EF1502) in the assay buffer.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with the various concentrations of the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
-
Substrate Addition: Add a solution containing a fixed concentration of [3H]GABA and a low concentration of unlabeled GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-10 minutes) at the same controlled temperature to allow for substrate uptake. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or in non-transfected cells) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of BGT-1 Inhibition and its Consequences
BGT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA and betaine from the extracellular space into neurons and glial cells. Inhibition of BGT-1 leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
Caption: Mechanism of BGT-1 inhibition and its downstream effects.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and EF1502 as BGT-1 inhibitors.
Caption: Workflow for comparing BGT-1 inhibitors.
Conclusion
Both this compound and EF1502 are effective inhibitors of BGT-1. This compound demonstrates moderate selectivity for BGT-1 over other GABA transporters and also interacts with monoamine transporters. Its inhibition of BGT-1 is monophasic. In contrast, EF1502 inhibits both BGT-1 and GAT-1 and exhibits a more complex biphasic inhibition profile at BGT-1. The choice between these two inhibitors will depend on the specific requirements of the research. For studies requiring a more selective BGT-1 inhibitor with a straightforward kinetic profile, NNC 05-2090 may be preferable, keeping its off-target monoamine transporter activity in consideration. For investigating the combined effects of GAT-1 and BGT-1 inhibition, or for studying the nuances of its biphasic interaction, EF1502 would be the compound of choice. Researchers should carefully consider the selectivity profile and mechanism of action of each compound when designing experiments and interpreting results.
References
- 1. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
Validating NNC 05-2090 Hydrochloride's Effect on Brain GABA Levels: A Comparative Guide
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining balanced neural activity. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, pharmacological agents that modulate GABA levels are of significant interest to researchers and drug developers. This guide provides a detailed comparison of NNC 05-2090 hydrochloride, a GABA uptake inhibitor, with other alternative compounds, supported by experimental data and methodologies.
Mechanism of Action: this compound
This compound primarily functions by inhibiting the reuptake of GABA from the synaptic cleft and extrasynaptic spaces back into neurons and glial cells.[1][2][3] This action increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This compound exhibits moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[3] By blocking these transporters, NNC 05-2090 elevates ambient GABA levels, which can lead to anticonvulsant effects.[4][5]
Comparative Analysis of GABA Transporter Inhibitors
Several compounds with different selectivities for the four main GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) have been developed. The following table compares the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of this compound with other notable GABA uptake inhibitors.
| Compound | Primary Target(s) | hGAT-1 (Ki/IC50, µM) | hGAT-2 (Ki/IC50, µM) | hGAT-3 (Ki/IC50, µM) | hBGT-1 (Ki/IC50, µM) |
| This compound | BGT-1 | 19[3] | 41[3] | 15[3] | 1.4 [3] |
| Tiagabine | GAT-1 | 0.04-0.1 | >100 | >100 | >100 |
| CI 966 hydrochloride | GABA-T Inhibitor | N/A | N/A | N/A | N/A |
| SNAP-5114 | GAT-3 | 2.5 | >100 | 0.06 | >100 |
| EF1502 | GAT-1 / BGT-1 | 0.02 | N/A | >100 | 1.2 |
Experimental Data on Efficacy
The elevation of brain GABA levels by transporter inhibitors often translates to anticonvulsant properties in animal models. The table below summarizes the in vivo efficacy of this compound in comparison to other compounds, presented as the median effective dose (ED50).
| Compound | Animal Model | Seizure Type | ED50 (µmol/kg, i.p.) |
| This compound | DBA/2 Mice | Sound-induced (Tonic) | 6[5] |
| DBA/2 Mice | Sound-induced (Clonic) | 19[5] | |
| Mice | Maximal Electroshock (MES) | 73[5] | |
| NNC 05-2045 | GEP Rats | Sound-induced (Tonic) | 39[5] |
| Mice | Maximal Electroshock (MES) | 29[5] |
i.p. - intraperitoneal injection
Recent studies have highlighted that the combined inhibition of both GAT-1 and BGT-1 or GAT-3 and BGT-1 may result in the activation of different populations of GABA receptors, potentially leading to synergistic effects.[6]
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
This assay is used to determine the potency and selectivity of compounds like this compound in inhibiting GABA transporters.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and transiently transfected with plasmids encoding one of the four human GABA transporters (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).
-
GABA Uptake Measurement:
-
Transfected cells are incubated with a buffer solution containing radiolabeled GABA (e.g., [³H]GABA).
-
Various concentrations of the test compound (e.g., this compound) are added to the incubation medium.
-
The uptake of [³H]GABA into the cells is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated by washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Data Analysis:
-
The amount of radioactivity inside the cells is measured using a scintillation counter.
-
The percentage of inhibition of GABA uptake is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of GABA uptake, is determined by fitting the data to a dose-response curve. Ki values can be derived from IC50 values using the Cheng-Prusoff equation.
-
In Vivo Measurement of Brain GABA Levels using Magnetic Resonance Spectroscopy (MRS)
Proton MRS (¹H-MRS) is a non-invasive neuroimaging technique that allows for the in vivo quantification of brain metabolites, including GABA.[7][8] The MEGA-PRESS (Mescher-Garwood Point-Resolved Spectroscopy) sequence is a commonly used spectral editing technique to reliably measure the low concentration of GABA in the brain.[7][8][9]
Methodology:
-
Animal Preparation and Anesthesia: The subject animal is anesthetized and placed in an MRI-compatible stereotaxic frame to minimize motion artifacts.
-
Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal injection.
-
MRS Data Acquisition:
-
A high-field MRI scanner (e.g., 3T or 7T) is used for data acquisition.[10]
-
Anatomical images are acquired to define the volume of interest (VOI) in a specific brain region (e.g., hippocampus, thalamus).
-
The MEGA-PRESS sequence is applied to acquire edited spectra from the VOI. This involves acquiring two sets of data, one with an editing pulse "on" to selectively refocus the GABA signal, and one with the editing pulse "off".[8]
-
-
Data Processing and Quantification:
-
The "on" and "off" spectra are subtracted to produce a difference spectrum that reveals the GABA signal at approximately 3.0 ppm.[7]
-
The GABA signal is quantified relative to an internal reference compound, such as creatine (Cr) or N-acetylaspartate (NAA).[7]
-
Specialized software (e.g., LCModel) is used to fit the spectral data and determine the concentration of GABA.[7]
-
It is important to note that the measured signal is often referred to as "GABA+" as it may contain contributions from macromolecules (MM) and homocarnosine.[8][11]
Animal Models for Anticonvulsant Activity
-
Sound-Induced Seizures in DBA/2 Mice: DBA/2 mice are genetically susceptible to audiogenic seizures. The anticonvulsant effect of a compound is assessed by its ability to prevent or reduce the severity of tonic and clonic convulsions induced by a high-intensity sound stimulus.[5]
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via electrical stimulation. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of the seizure.[5]
Conclusion
This compound is a valuable research tool for investigating the role of the BGT-1 GABA transporter in the brain. Its ability to elevate extracellular GABA levels, demonstrated through its anticonvulsant effects in preclinical models, underscores its potential for studying pathological conditions associated with GABAergic dysfunction. Compared to broader-spectrum or GAT-1 selective inhibitors, the moderate selectivity of NNC 05-2090 for BGT-1 allows for the specific interrogation of this transporter's function. The use of advanced techniques like MEGA-PRESS MRS will be instrumental in further elucidating the precise impact of NNC 05-2090 and similar compounds on regional brain GABA concentrations in vivo. This comparative guide provides a framework for researchers to design and interpret experiments aimed at validating the effects of novel GABAergic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NNC 05-2090 (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ovid.com [ovid.com]
- 5. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of variation in the human cerebral GABA level by in vivo MEGA‐editing proton MR spectroscopy using a clinical 3 T instrument and its dependence on brain region and the female menstrual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Feasibility of Measuring GABA Levels in the Upper Brainstem in Healthy Volunteers Using Edited MRS [frontiersin.org]
- 9. GABA spectroscopy | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 10. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
Unraveling the Role of BGT-1: A Comparative Guide to Validating NNC 05-2090 Hydrochloride Effects with Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NNC 05-2090 hydrochloride and alternative compounds, with a focus on validating their effects through genetic knockout models. This analysis synthesizes available experimental data to objectively assess the current understanding of the Betaine/GABA Transporter 1 (BGT-1) as a therapeutic target.
This compound is a known inhibitor of GABA uptake, exhibiting moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also referred to as mouse GABA transporter 2 (mGAT2). It also displays affinity for other GABA transporters (GAT-1, GAT-3) and receptors such as α1-adrenergic and D2 dopamine receptors. Its primary pharmacological effect is anticonvulsant activity, which has been observed in various rodent models. However, the precise role of BGT-1 in mediating these anticonvulsant effects has been a subject of investigation, with genetic knockout models providing crucial, albeit sometimes unexpected, insights.
Probing the Target: Insights from BGT-1 Knockout Models
The development of BGT-1 (Slc6a12) knockout mice has been instrumental in dissecting the physiological function of this transporter. Surprisingly, studies on these mice have revealed that the complete absence of BGT-1 does not significantly alter seizure susceptibility in a variety of standard preclinical models. This finding challenges the initial hypothesis that BGT-1 is a primary and essential target for anticonvulsant therapies.
One pivotal study investigated the effects of EF1502, a dual inhibitor of BGT-1 and the primary GABA transporter, GAT-1, in BGT-1 knockout mice. The results demonstrated that EF1502 retained its anticonvulsant efficacy in these animals, strongly suggesting that its seizure-protective effects are mediated primarily through the inhibition of GAT-1, not BGT-1.
While a direct assessment of the anticonvulsant activity of NNC 05-2090 in BGT-1 knockout mice is not available in the current literature, a study on acute liver failure has shown that both genetic deletion of BGT-1 and pharmacological inhibition with NNC 05-2090 confer protection against hepatocyte apoptosis. This confirms that NNC 05-2090 engages with BGT-1 in a physiologically relevant manner in a non-neuronal context. The absence of data on its anticonvulsant effects in BGT-1 knockout mice represents a critical knowledge gap in validating its mechanism of action in the central nervous system.
Comparative Analysis of BGT-1 Inhibitors
The following tables summarize the quantitative data for this compound and alternative compounds that have been investigated for their interaction with BGT-1 and their anticonvulsant properties.
Table 1: In Vitro Potency of Selected GABA Transporter Inhibitors
| Compound | Target(s) | IC₅₀ / Kᵢ (µM) | Species | Assay Type |
| NNC 05-2090 | BGT-1 (mGAT2) | Kᵢ: 1.4 | Mouse | [³H]GABA Uptake |
| GAT-1 | IC₅₀: >100 | Mouse | [³H]GABA Uptake | |
| GAT-3 | IC₅₀: >100 | Mouse | [³H]GABA Uptake | |
| EF1502 | BGT-1 / GAT-1 | IC₅₀: 0.8 (mBGT-1) | Mouse | [³H]GABA Uptake |
| IC₅₀: 0.07 (mGAT-1) | ||||
| SBV2-114 | BGT-1 selective | IC₅₀: 4.0 (low), 411.3 (high) | Mouse | [³H]GABA Uptake |
| BPDBA | BGT-1 selective | IC₅₀: 2.5 | Human | [³H]GABA Uptake |
Table 2: In Vivo Anticonvulsant Activity of Selected BGT-1 Inhibitors
| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg, i.p.) | Notes |
| NNC 05-2090 | DBA/2 Mice | Audiogenic Seizure | 19 (µmol/kg) | Also effective in MES test. |
| EF1502 | CF-1 Mice | 6-Hz Seizure | 8.1 | Retains activity in BGT-1 knockout mice. |
| SBV2-114 | Frings Mice | Audiogenic Seizure | Protective at 50 & 120 | Also effective in MES test (ED₅₀ = 139 mg/kg). |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via BGT-1 and GAT-1, with the inhibitory action of NNC 05-2090 on BGT-1.
Caption: Experimental workflow for validating the effects of NNC 05-2090, from in vitro potency determination to in vivo anticonvulsant assessment in wild-type and BGT-1 knockout mice.
Experimental Protocols
1. [³H]GABA Uptake Assay
This assay is used to determine the potency of compounds in inhibiting GABA transporters.
-
Cell Culture: HEK-293 or CHO cells are stably transfected to express the specific GABA transporter subtype of interest (e.g., human or mouse BGT-1, GAT-1, GAT-3). Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., NNC 05-2090) or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.
-
After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine for GAT-1). The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration that inhibits 50% of specific uptake) is determined by non-linear regression analysis.
2. Maximal Electroshock (MES) Seizure Test
This is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Adult male mice (e.g., CF-1 or C57BL/6) are used.
-
Drug Administration: The test compound (e.g., NNC 05-2090) or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of predicted peak effect of the drug, a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.
3. Audiogenic Seizure Test
This model is used to evaluate anticonvulsant efficacy in mice that are genetically susceptible to sound-induced seizures (e.g., DBA/2 or Frings mice).
-
Animals: Genetically seizure-prone mice are used.
-
Drug Administration: The test compound or vehicle is administered i.p. at various doses.
-
Seizure Induction: At the time of predicted peak drug effect, the mouse is placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a siren) for a set duration (e.g., 60 seconds).
-
Endpoint: The seizure response is scored based on the observed behaviors, which can include wild running, clonic seizures, and tonic seizures. Protection is defined as the absence of the tonic and/or clonic seizure components.
-
Data Analysis: The ED₅₀ for protection against the different seizure components is calculated.
Conclusion
The use of genetic knockout models has significantly advanced our understanding of the pharmacology of this compound and the role of BGT-1 in the central nervous system. While NNC 05-2090 demonstrates clear engagement with BGT-1, the available evidence from BGT-1 knockout mice suggests that this transporter may not be the primary mediator of anticonvulsant effects for BGT-1-targeting compounds. The retained efficacy of the dual BGT-1/GAT-1 inhibitor EF1502 in BGT-1 knockout mice points towards a more critical role for GAT-1 in seizure protection.
A crucial next step for the research community will be to evaluate the anticonvulsant properties of NNC 05-2090 directly in BGT-1 knockout mice. Such a study would provide definitive evidence to either support or refute the hypothesis that BGT-1 inhibition is a viable strategy for anticonvulsant drug development and would clarify the true mechanism of action of NNC 05-2090 in the context of epilepsy. This will be essential for guiding future drug discovery and development efforts targeting the GABAergic system.
A Comparative Guide to NNC 05-2090 Hydrochloride and BPDBA in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key pharmacological tools, NNC 05-2090 hydrochloride and N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), used in the study of GABAergic neurotransmission. Both compounds are recognized for their inhibitory effects on the betaine/GABA transporter 1 (BGT-1), a critical component in regulating extracellular GABA levels. This document summarizes their performance in functional assays, presents relevant experimental data, and outlines the methodologies for these experiments.
At a Glance: Key Differences
| Feature | This compound | BPDBA |
| Primary Target | Betaine/GABA Transporter 1 (BGT-1/mGAT-2) | Betaine/GABA Transporter 1 (BGT-1) |
| Mechanism of Action | Competitive GABA Uptake Inhibitor | Non-competitive BGT-1 Inhibitor |
| Selectivity | Moderately selective for BGT-1, with activity at other GABA transporters and receptors. | Selective for BGT-1 with no significant activity at other GABA transporter subtypes.[1] |
Quantitative Analysis: A Head-to-Head Comparison
The following tables summarize the inhibitory activities of this compound and BPDBA from various functional assays.
Table 1: Inhibitory Activity (IC₅₀/Kᵢ in µM) on GABA Transporters
| Compound | BGT-1 (hBGT-1/mGAT-2) | GAT-1 (hGAT-1) | GAT-2 (hGAT-2) | GAT-3 (hGAT-3) |
| This compound | 10.6 (IC₅₀)[2][3] / 1.4 (Kᵢ)[2][3][4] | 29.62 (IC₅₀)[2] / 19 (Kᵢ)[4] | 45.29 (IC₅₀)[2] / 41 (Kᵢ)[4] | 22.51 (IC₅₀)[2] / 15 (Kᵢ)[4] |
| BPDBA | Selective inhibitor with a non-competitive profile; specific IC₅₀/Kᵢ values for direct comparison are not readily available in the searched literature. | No significant inhibitory activity.[1] | No significant inhibitory activity. | No significant inhibitory activity.[1] |
h denotes human, m denotes mouse.
Table 2: Off-Target Binding Affinity of this compound
NNC 05-2090 has been shown to interact with other receptors, which may contribute to its overall pharmacological profile.
| Receptor | IC₅₀ (nM) |
| α₁-adrenergic | 266[4] |
| D₂-dopamine | 1632[4] |
| Serotonin Transporter (SERT) | 5290 |
| Noradrenaline Transporter (NET) | 7910 |
| Dopamine Transporter (DAT) | 4080 |
Mechanism of Action: A Tale of Two Inhibitors
NNC 05-2090 and BPDBA both target BGT-1 but through different inhibitory mechanisms. NNC 05-2090 acts as a competitive inhibitor, directly competing with GABA for the transporter's binding site. In contrast, BPDBA is a non-competitive inhibitor, suggesting it binds to an allosteric site on the transporter, altering its conformation and preventing GABA translocation without directly blocking the GABA binding site.[1] This fundamental difference in their mechanism can lead to distinct functional outcomes in experimental systems.
Functional Assay Performance
A key functional assay used to characterize these inhibitors is the [³H]GABA uptake assay. In a direct comparative study, neither NNC 05-2090 nor BPDBA exhibited a biphasic inhibition profile at the human BGT-1 transporter, unlike some other classes of BGT-1 inhibitors.[5] This suggests a more straightforward, monophasic inhibition mechanism for both compounds under the tested conditions.
One study reported that NNC 05-2090 is nearly 40-fold more potent than BPDBA but also more promiscuous, with affinities for other GABA transporter subtypes.[6]
Experimental Protocols
[³H]GABA Uptake Assay in HEK293 Cells
This protocol provides a general framework for assessing the inhibitory activity of compounds like NNC 05-2090 and BPDBA on GABA transporters expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with the cDNA encoding the desired human GABA transporter subtype (e.g., hBGT-1, hGAT-1) using a suitable transfection reagent.
2. Assay Procedure:
-
Forty-eight hours post-transfection, cells are seeded into 96-well plates.
-
On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are then pre-incubated for 10-20 minutes with varying concentrations of the test compound (NNC 05-2090 or BPDBA) or vehicle control.
-
To initiate the uptake, a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) is added to each well.
-
The uptake is allowed to proceed for a short period (e.g., 1-3 minutes) at room temperature or 37°C.
-
The reaction is terminated by rapidly washing the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]GABA.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine for GAT-1).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
Conclusion
Both this compound and BPDBA are valuable tools for investigating the role of BGT-1 in GABAergic neurotransmission. The choice between them will depend on the specific experimental goals. NNC 05-2090 offers higher potency at BGT-1 but with a broader spectrum of activity that includes other GABA transporters and receptors, which could be advantageous for studying the combined effects of inhibiting multiple targets or a confounding factor if selectivity is paramount. BPDBA, with its selective and non-competitive mode of action, provides a more targeted approach for isolating the specific functions of BGT-1. Researchers should carefully consider these differences in potency, selectivity, and mechanism of action when designing experiments and interpreting results.
References
- 1. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NNC 05-2090 (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 4. rndsystems.com [rndsystems.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
NNC 05-2090 Hydrochloride: A Comparative Guide to its Radioligand Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NNC 05-2090 hydrochloride's binding profile with alternative compounds, supported by experimental data from radioligand binding assays. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding of its pharmacological characteristics.
Executive Summary
This compound is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter 2 (mGAT-2).[1] Radioligand binding assays confirm its interaction with BGT-1 and reveal additional affinities for other GABA transporter subtypes and off-target receptors. This guide compares its binding affinity with other well-characterized GABA uptake inhibitors, providing researchers with the necessary data to evaluate its suitability for specific research applications.
Comparative Binding Affinity of GABA Uptake Inhibitors
The following table summarizes the binding affinities (IC₅₀ or Kᵢ in µM) of this compound and selected alternative GABA uptake inhibitors across the four major GABA transporter subtypes.
| Compound | GAT-1 | GAT-2 | GAT-3 | BGT-1 | Off-Target Affinity (IC₅₀/Kᵢ) |
| This compound | 19 µM (Kᵢ)[1] | 41 µM (Kᵢ, hGAT-2)[1] | 15 µM (Kᵢ)[1] | 1.4 µM (Kᵢ, hBGT-1)[1] | α₁-adrenergic: 266 nM (IC₅₀), D₂-dopamine: 1632 nM (IC₅₀)[1] |
| Tiagabine | 0.07 µM (IC₅₀)[2] | - | - | - | Negligible for other GABA transporters and CNS receptors[3] |
| NNC-711 | 0.04 µM (IC₅₀, hGAT-1) | 171 µM (IC₅₀, rGAT-2) | 1700 µM (IC₅₀, hGAT-3) | 622 µM (IC₅₀, hBGT-1) | - |
| (S)-SNAP-5114 | 388 µM (IC₅₀, hGAT-1) | 21 µM (IC₅₀, rGAT-2)[4] | 5 µM (IC₅₀, hGAT-3)[4] | ≥ 100 µM (IC₅₀)[4] | - |
| EF1502 | Selectively inhibits GAT-1 and BGT-1[5] | - | - | Selectively inhibits GAT-1 and BGT-1[5] | - |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the GABAergic synapse and the method used to determine its binding affinity.
The diagram above illustrates the key components of a GABAergic synapse. GABA is synthesized from glutamate, packaged into vesicles, and released into the synaptic cleft. It then binds to postsynaptic GABA-A receptors, leading to chloride ion influx and neuronal inhibition. GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on presynaptic neurons (primarily GAT-1) and surrounding glial cells (including BGT-1 and GAT-3). This compound primarily targets BGT-1, thereby increasing the concentration and duration of GABA in the synapse.
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound. The assay measures the ability of an unlabeled compound (the "competitor," such as this compound) to displace a radiolabeled ligand from its binding site on the target transporter.
Experimental Protocols
Competitive Radioligand Binding Assay for GABA Transporters
This protocol is adapted from established methods for determining the affinity of compounds for GABA transporters.[6][7]
1. Membrane Preparation:
-
Source: Cells stably expressing the human GABA transporter subtype of interest (e.g., HEK293-hGAT-1, HEK293-hBGT-1) or rodent brain tissue known to be rich in the target transporter.
-
Homogenization: The cells or tissue are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that may interfere with the assay.
-
Resuspension and Storage: The final membrane pellet is resuspended in an appropriate buffer, and the protein concentration is determined using a standard method (e.g., BCA assay). Aliquots of the membrane preparation are stored at -80°C until use.
2. Binding Assay:
-
Assay Buffer: A suitable buffer is used, for example, a Krebs-Ringer-HEPES buffer containing physiological concentrations of ions.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a suitable radioligand (e.g., [³H]GABA or [³H]tiagabine), typically at or below its Kd value for the target transporter.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known, potent inhibitor for the target transporter.
3. Data Analysis:
-
The raw data (counts per minute) are converted to specific binding by subtracting the nonspecific binding from the total binding.
-
The specific binding data are then plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.
This comprehensive guide provides a framework for understanding and comparing the binding characteristics of this compound. The provided data and protocols can assist researchers in designing and interpreting experiments aimed at further elucidating the pharmacological profile of this and other GABA uptake inhibitors.
References
- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the betaine/GABA transporter (BGT-1/GAT2) for the control of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Navigating Non-GAT-1 GABA Uptake: A Comparative Guide to Inhibitors Beyond NNC 05-2090 Hydrochloride
For researchers, scientists, and drug development professionals investigating the nuanced roles of non-GAT-1 GABA transporters, selecting the appropriate pharmacological tool is paramount. This guide provides a comprehensive comparison of alternatives to NNC 05-2090 hydrochloride for studying the GABA transporters GAT-2, GAT-3, and BGT-1, which are crucial in regulating extrasynaptic GABA levels and tonic inhibition.
This compound is a known inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1)[1][2][3]. However, its utility can be limited by its activity at other GABA transporters and off-target effects on adrenergic and dopaminergic receptors[1][2][3][4]. This guide presents a detailed analysis of alternative compounds, focusing on their selectivity, potency, and known off-target activities, supported by experimental data to inform inhibitor selection.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and its key alternatives against the four major GABA transporter subtypes. This quantitative data allows for a direct comparison of their selectivity profiles.
| Compound | GAT-1 (hGAT-1/mGAT-1) | GAT-2 (hGAT-2/rGAT-2) | GAT-3 (hGAT-3) | BGT-1 (hBGT-1) | Off-Target Activities |
| This compound | Ki: 19 µM[1][2][3] | Ki: 41 µM[1][2][3] | Ki: 15 µM[1][2][3] | Ki: 1.4 µM[1][2][3] | α1-receptors (IC50: 266 nM), D2-receptors (IC50: 1632 nM)[1][2][3][4], Serotonin, Noradrenaline, and Dopamine transporters (IC50: 4.08-7.91 µM)[5] |
| (S)-SNAP-5114 | IC50: >100 µM, 388 µM[6][7] | IC50: 21 µM (rGAT-2)[6][7] | IC50: 5 µM[6][7] | IC50: >100 µM[7] | Increased mortality in some in vivo studies[8] |
| EF-1502 | Inhibits GAT-1[9][10] | No significant activity reported | No significant activity reported | Inhibits BGT-1[9][10] | Inactive at GABAA receptors[9][10] |
| BPDBA | No significant activity | No significant activity | No significant activity | Selective non-competitive inhibitor | Not extensively characterized |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro [3H]GABA uptake assays using cell lines stably or transiently expressing the specific GABA transporter subtypes. Below is a detailed, generalized protocol for such an assay.
Protocol: [3H]GABA Uptake Assay in Cultured Cells
This protocol outlines the key steps for measuring the inhibitory activity of compounds on GABA transporters expressed in cell lines such as HEK293 or CHO cells.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the human or rodent GAT subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer) containing: 120-140 mM NaCl, 2-5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
[3H]GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Test compounds (e.g., NNC 05-2090, SNAP-5114).
-
Scintillation fluid.
-
96-well microplates (clear bottom, or scintillant-embedded for homogeneous assays).
-
Cell harvester and filter mats (for filtration-based assays).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target GAT subtype under standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add a specific volume (e.g., 25 µL) of the test compound dilutions to the appropriate wells. For control wells, add Assay Buffer alone (total uptake) or a saturating concentration of a known potent inhibitor (non-specific uptake).
-
Pre-incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Initiation of GABA Uptake:
-
Prepare the uptake solution containing a mixture of [3H]GABA and unlabeled GABA in Assay Buffer to achieve the desired final concentration and specific activity.
-
Initiate the uptake by adding a specific volume (e.g., 25 µL) of the uptake solution to each well.
-
-
Termination of Uptake and Washing:
-
Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times (e.g., 3-4 times) with ice-cold Assay Buffer to remove extracellular [3H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further aid in understanding the context and application of these inhibitors, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of non-GAT-1 mediated GABA uptake and tonic inhibition.
Caption: Experimental workflow for identifying and characterizing novel GABA uptake inhibitors.
Conclusion
The study of non-GAT-1 GABA transporters is essential for a complete understanding of GABAergic neurotransmission. While this compound has been a valuable tool, its limitations necessitate the consideration of alternatives. (S)-SNAP-5114 offers good selectivity for GAT-3 and GAT-2, making it a strong candidate for dissecting the roles of these transporters. For researchers interested in the combined inhibition of GAT-1 and BGT-1, EF-1502 presents a viable option. The development of highly selective, non-competitive inhibitors like BPDBA for BGT-1 opens new avenues for investigating the specific functions of this transporter. The choice of inhibitor should be guided by the specific research question, taking into account the selectivity profile, potency, and potential off-target effects detailed in this guide. The provided experimental protocol and workflows offer a framework for the rigorous evaluation of these and other novel compounds in the pursuit of elucidating the complex roles of non-GAT-1 GABA uptake in health and disease.
References
- 1. Frontiers | Metabotropic regulation of extrasynaptic GABAA receptors [frontiersin.org]
- 2. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]
- 7. Extrasynaptic GABAA Receptors: Form, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrasynaptic GABA(A) receptors and tonic inhibition in rat auditory thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
NNC 05-2090 Hydrochloride: A Comparative Selectivity Profile Against Neurotransmitter Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of NNC 05-2090 hydrochloride against a panel of neurotransmitter transporters. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in selecting appropriate pharmacological tools. The data presented is compiled from publicly available literature and is supported by detailed experimental protocols.
Overview of this compound
This compound is a research chemical known primarily as a γ-aminobutyric acid (GABA) uptake inhibitor. It displays moderate selectivity for the betaine/GABA transporter 1 (BGT-1), also known as mouse GABA transporter type 2 (mGAT-2).[1][2] Its ability to modulate GABAergic neurotransmission has led to its use in studies of epilepsy and other neurological disorders.[3] Understanding its full selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Selectivity Profile
The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) of this compound and comparator compounds against a panel of GABA transporters and other key central nervous system targets.
Table 1: Inhibitory Potency (Ki, μM) Against Human GABA Transporters
| Compound | hBGT-1 | hGAT-1 | hGAT-2 | hGAT-3 |
| This compound | 1.4 | 19 | 41 | 15 |
| Tiagabine | - | Highly Selective | - | - |
Data compiled from publicly available sources.[1] A lower Ki value indicates higher binding affinity.
Table 2: Inhibitory Potency (IC50, μM) Against Various Transporters and Receptors
| Compound | Dopamine Transporter (DAT) | Noradrenaline Transporter (NET) | Serotonin Transporter (SERT) | α1-Receptor | D2-Receptor |
| This compound | 4.08 | 7.91 | 5.29 | 0.266 | 1.632 |
| GBR 12909 | 0.001 | >0.1 | >0.1 | >0.1 | >0.1 |
Data compiled from publicly available sources.[1][4][5] A lower IC50 value indicates greater potency in inhibiting the transporter or receptor function.
Analysis of Selectivity
This compound demonstrates a preferential, albeit moderate, affinity for BGT-1 over other GABA transporter subtypes.[1] When compared to a highly selective GAT-1 inhibitor like Tiagabine, NNC 05-2090 shows a broader spectrum of activity across the GAT subtypes.[6][7][8]
Furthermore, this compound exhibits off-target activity at monoamine transporters (DAT, NET, and SERT) and adrenergic (α₁) and dopaminergic (D₂) receptors in the micromolar to sub-micromolar range.[1] In contrast, a compound like GBR 12909 is a potent and highly selective inhibitor of the dopamine transporter, with significantly lower affinity for other monoamine transporters and receptors.[4][5]
The promiscuity of NNC 05-2090 should be a key consideration in experimental design and data interpretation, as effects observed may not be solely attributable to the inhibition of BGT-1.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Principle: A radiolabeled ligand with known high affinity for the target transporter is incubated with a biological preparation (e.g., cell membranes expressing the transporter). The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.
Protocol Outline:
-
Membrane Preparation: Cells or tissues expressing the transporter of interest are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Termination and Filtration: The incubation is stopped by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into nerve terminals (synaptosomes).
Principle: Synaptosomes, which are isolated nerve terminals, contain functional neurotransmitter transporters. A radiolabeled neurotransmitter (e.g., [³H]GABA) is incubated with a synaptosomal preparation. The amount of radioactivity taken up into the synaptosomes is measured. The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory potency (IC50).
Protocol Outline:
-
Synaptosome Preparation: Brain tissue is homogenized in a suitable buffer and subjected to differential centrifugation to obtain a crude synaptosomal fraction.
-
Uptake Assay: Synaptosomes are pre-incubated with the test compound at various concentrations before the addition of the radiolabeled neurotransmitter.
-
Incubation: The mixture is incubated for a short period to allow for transporter-mediated uptake.
-
Termination: The uptake is terminated by rapid filtration or by the addition of an ice-cold stop buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake is determined as the IC50.
Visualized Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: Inhibition of GABA reuptake by NNC 05-2090.
Conclusion
This compound is a valuable tool for studying the role of BGT-1 in various physiological and pathological processes. However, its activity at other GABA transporters and monoamine transporters necessitates careful experimental design and the use of appropriate controls to ensure accurate interpretation of results. This guide provides a comparative framework to aid researchers in the effective use of this compound and other transporter inhibitors in their studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. scbt.com [scbt.com]
- 3. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of NNC 05-2090 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of NNC 05-2090 hydrochloride, a GABA uptake inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 451.01 g/mol [1] |
| Molecular Formula | C₂₇H₃₀N₂O₂・HCl[1] |
| Purity | ≥98%[1] |
| Physical Appearance | Waxy solid[2] |
| Solubility | Soluble to 100 mM in DMSO and to 13 mM in ethanol |
| Storage | Desiccate at room temperature[2] |
Disposal Protocol
The disposal of this compound must be conducted in a manner that prioritizes safety and adheres to all relevant local, state, and federal regulations. The following is a step-by-step protocol for the proper disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate personal protective equipment is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.
3. Disposal Procedure:
-
It is imperative to treat this compound as hazardous waste.
-
All waste containing this compound, both solid and liquid, must be disposed of through a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide the necessary containers and labels.
4. Decontamination:
-
Any laboratory equipment or surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Use an appropriate solvent (such as ethanol or a suitable detergent) to clean the contaminated surfaces, and collect the cleaning materials for disposal as hazardous waste.
5. Documentation:
-
Maintain a clear record of the amount of this compound being disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
